Ditophal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-S,3-S-diethyl benzene-1,3-dicarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S2/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGXUDUOJPYAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)C1=CC(=CC=C1)C(=O)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207112 | |
| Record name | Ditophal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-69-0 | |
| Record name | S,S-Diethyl 1,3-benzenedicarbothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=584-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ditophal [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ditophal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DITOPHAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SR2754GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ditophal (Etisul): An Unresolved Mechanism Against Mycobacterium leprae
A Technical Overview for Researchers and Drug Development Professionals
Abstract
Ditophal, also known as etisul or diethyl dithiolisophthalate, is a compound historically used in the treatment of leprosy. Despite its recognized clinical efficacy in reducing the bacterial load of Mycobacterium leprae, the precise molecular mechanism of action remains largely unelucidated in modern scientific literature. This technical guide synthesizes the available historical data and explores potential, though unconfirmed, mechanisms based on its chemical structure. The conspicuous absence of contemporary research, quantitative data, and detailed experimental protocols concerning this compound's direct action on M. leprae presents a significant knowledge gap in the field of anti-leprosy therapeutics.
Introduction: A Historical Therapeutic Agent
This compound emerged as a treatment for leprosy in the mid-20th century. Administered percutaneously, it was noted for its ability to produce clinical and bacteriological improvement in patients with lepromatous leprosy.[1] Historical accounts suggest that this compound was often used in combination with other anti-leprosy drugs like dapsone (DDS), where it was observed to accelerate the initial stages of treatment.[1] While its clinical utility was documented, the scientific focus on this compound waned with the advent of multidrug therapy (MDT), leaving its mechanism of action poorly understood.
Proposed, but Unverified, Mechanism of Action
The chemical structure of this compound, diethyl dithiolisophthalate, suggests a potential role as a thiol-active agent. It is hypothesized that its efficacy may be linked to the disruption of essential thiol-dependent processes within Mycobacterium leprae.
Potential Interference with Mycobacterial Thiol Homeostasis
Mycobacterium species, including M. leprae, rely on a unique low-molecular-weight thiol, mycothiol (MSH), as a primary defense against oxidative and nitrosative stress. MSH is crucial for maintaining the intracellular redox balance and detoxifying harmful reactive species generated by the host immune response. It is plausible that this compound or its metabolites could interact with and deplete the MSH pool, or inhibit enzymes involved in MSH biosynthesis or regeneration. Such a disruption would render the bacillus more susceptible to oxidative damage, ultimately leading to cell death.
The following diagram illustrates a hypothetical workflow for investigating the impact of this compound on the mycothiol system.
Caption: Hypothetical workflow for studying this compound's effect on M. leprae.
Disruption of Sulfur Metabolism
Sulfur is an essential element for mycobacterial survival, being a key component of the amino acids cysteine and methionine, as well as various cofactors. The sulfur assimilation pathway in mycobacteria presents several potential drug targets. This compound, containing two thiol ester groups, might interfere with this pathway. It could act as a competitive inhibitor for enzymes involved in sulfate activation and reduction, or its metabolism could release reactive sulfur species that disrupt cellular processes.
The logical relationship for this proposed mechanism can be visualized as follows:
Caption: Proposed mechanism of this compound via sulfur metabolism disruption.
Lack of Quantitative Data and Experimental Protocols
A thorough review of the scientific literature reveals a significant void in quantitative data regarding this compound's action on M. leprae. Key metrics essential for modern drug development, such as:
-
Minimum Inhibitory Concentration (MIC): No standardized MIC values for this compound against M. leprae have been published.
-
Enzyme Inhibition Constants (Ki): The specific molecular targets of this compound within M. leprae have not been identified, and consequently, no enzyme inhibition data is available.
-
Metabolomic and Proteomic Analyses: There are no published studies detailing the global effects of this compound on the metabolism or protein expression of M. leprae.
Similarly, detailed experimental protocols for studying this compound's mechanism of action are absent from the literature. The historical nature of its use means that modern biochemical and molecular biology techniques have not been applied to investigate its effects.
Conclusion and Future Directions
This compound represents an intriguing historical anti-leprosy agent with a currently unknown mechanism of action. Based on its chemical structure, interference with the mycothiol system and the broader sulfur metabolism of M. leprae are plausible hypotheses. However, the lack of empirical evidence means these remain speculative.
For drug development professionals and researchers, this compound serves as a case study of a clinically effective compound that has been largely overlooked by modern molecular investigation. Future research efforts could be directed towards:
-
Re-synthesis and in vitro screening of this compound and related analogs against M. leprae.
-
Utilizing modern metabolomic and proteomic approaches to identify the cellular pathways in M. leprae affected by this compound.
-
Biochemical assays to determine if this compound or its metabolites directly inhibit key enzymes in the mycothiol biosynthesis or sulfur assimilation pathways.
Elucidating the mechanism of action of this compound could not only satisfy a long-standing scientific curiosity but also potentially unveil novel targets for the development of new anti-mycobacterial agents.
References
An In-depth Technical Guide on the Synthesis and Characterization of Diethyl Dithiolisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the proposed synthesis and characterization of diethyl dithiolisophthalate. Due to the absence of direct literature for this specific compound, this guide outlines a plausible synthetic route based on established methods for the preparation of dithiocarboxylic acid esters. It further details the necessary experimental protocols and expected characterization data, offering a foundational resource for researchers venturing into the synthesis of novel dithioester compounds.
Introduction
Proposed Synthesis of Diethyl Dithiolisophthalate
The proposed synthesis of diethyl dithiolisophthalate commences from the readily available starting material, isophthalic acid. The key transformation involves the conversion of the two carboxylic acid functionalities into diethyl dithioester groups. A common and effective method for this transformation is the reaction with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in the presence of an alcohol.
Experimental Protocol: Synthesis of Diethyl Dithiolisophthalate
Materials:
-
Isophthalic acid
-
Ethanol (absolute)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isophthalic acid (1 equivalent) and phosphorus pentasulfide (2.2 equivalents).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a stirrable suspension. Subsequently, add absolute ethanol (excess, >4 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes any remaining acidic species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure diethyl dithiolisophthalate.
Characterization of Diethyl Dithiolisophthalate
The successful synthesis of diethyl dithiolisophthalate would be confirmed through a combination of spectroscopic techniques. The following sections detail the expected characterization data.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₄O₂S₂ |
| Molecular Weight | 270.37 g/mol |
| Appearance | Yellow to orange oil or solid |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, ethyl acetate), insoluble in water. |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for diethyl dithiolisophthalate based on the analysis of similar aromatic dithioester compounds.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | m | 3H | Aromatic protons (H-2, H-4, H-6) |
| ~7.5 | t | 1H | Aromatic proton (H-5) |
| ~3.3 | q | 4H | -S-CH₂-CH₃ |
| ~1.4 | t | 6H | -S-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~220 - 210 | C=S |
| ~140 - 130 | Aromatic C (ipso) |
| ~135 - 125 | Aromatic C-H |
| ~35 - 30 | -S-CH₂- |
| ~15 - 10 | -CH₃ |
Table 3: Predicted IR Data (KBr pellet or thin film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~1250 - 1050 | Strong | C=S stretch |
| ~1600, ~1475 | Medium | Aromatic C=C ring stretch |
| ~800 - 700 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z Value | Interpretation |
| [M]⁺ | Molecular ion peak |
| [M - SH]⁺ | Loss of a sulfhydryl radical |
| [M - C₂H₅S]⁺ | Loss of an ethylthio radical |
| [Ar-C(S)S]⁺ | Fragment corresponding to the dithioisophthaloyl cation |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for diethyl dithiolisophthalate.
Caption: Proposed synthesis workflow for diethyl dithiolisophthalate.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of diethyl dithiolisophthalate. The proposed experimental protocols are based on well-established chemical transformations for the synthesis of dithiocarboxylic acid esters. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This document is intended to be a valuable resource for scientists and professionals in the field of drug development and organic synthesis, facilitating the exploration of novel sulfur-containing molecules.
An In-depth Technical Guide to the Physicochemical Properties of Ditophal for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physicochemical properties of Ditophal, a historical antileprotic agent. Due to its status as a compound that is no longer marketed, publicly available data is limited. This document supplements established information with detailed, standardized experimental protocols for the determination of key physicochemical parameters, enabling researchers to conduct further investigations.
Introduction to this compound
This compound, also known as Etisul, is the compound S,S-diethyl 1,3-benzenedicarbothioate.[1] It was formerly used as an antileprotic drug for the treatment of leprosy, a chronic infectious disease caused by Mycobacterium leprae.[1][2] As an organosulfur compound, its biological activity is of interest to researchers exploring novel therapeutic agents. This guide focuses on the core physicochemical characteristics of this compound relevant to its handling, formulation, and study in a research setting.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the tables below. Where specific experimental data for this compound is unavailable, information for the structurally similar oxygen-containing analog, diethyl isophthalate, is provided for comparative purposes.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 1-S,3-S-diethyl benzene-1,3-dicarbothioate[1] |
| Common Names | This compound, Etisul |
| CAS Number | 584-69-0 |
| Chemical Formula | C₁₂H₁₄O₂S₂[1] |
| Molecular Weight | 254.37 g/mol [3] |
| Chemical Structure |
Table 2: Quantitative Physicochemical Data for this compound and a Structural Analog
| Property | This compound | Diethyl Isophthalate (for comparison) |
| Melting Point | Data not available | 11.5 °C[4] |
| Boiling Point | 210-215 °C at 15 mmHg | 302 °C at 760 mmHg[4] |
| Solubility | Data not available | Insoluble in water[4]; Soluble in ethanol, ether, acetone, benzene[5][6] |
| Stability | Data not available | Stable under standard conditions. Incompatible with strong oxidizing agents, strong acids, and alkalis.[5] |
Experimental Protocols
The following sections detail standardized experimental protocols that can be employed to determine the unknown physicochemical properties of this compound.
Principle: The melting point of a pure crystalline solid is a sharp and defined temperature at which it transitions from the solid to the liquid phase. The presence of impurities typically broadens and depresses the melting point range.
Methodology:
-
Sample Preparation: A small amount of crystalline this compound is finely powdered. The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a rate of 10-15 °C per minute to quickly approach the expected melting point.
-
Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate determination.
-
The temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.
-
The melting point is reported as the range T1-T2.
-
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. This is a critical parameter for drug delivery and formulation.
Methodology:
-
Solvents: A range of solvents should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.
-
Procedure (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solutions are filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units of mg/mL or mol/L.
-
Principle: Stability testing evaluates the influence of environmental factors such as temperature, humidity, and light on the chemical integrity of a compound. Thioesters can be susceptible to hydrolysis.
Methodology:
-
Forced Degradation Studies:
-
Hydrolysis: Solutions of this compound are prepared in buffers at different pH values (e.g., pH 2, 7, and 10) and stored at elevated temperatures (e.g., 40 °C and 60 °C). Samples are withdrawn at specified time points and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
-
Oxidation: this compound is exposed to an oxidizing agent, such as hydrogen peroxide, and the degradation is monitored over time.
-
Photostability: Solid this compound and solutions of this compound are exposed to controlled light conditions (e.g., in a photostability chamber) and the extent of degradation is assessed.
-
-
Long-Term Stability:
-
Samples of this compound are stored under controlled temperature and humidity conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) for an extended period.
-
The purity and physical appearance of the samples are tested at regular intervals.
-
Proposed Biological Mechanism and Signaling Pathway
While the precise mechanism of action for this compound is not well-documented, other thiourea-containing antileprotic drugs, such as isoxyl, have been shown to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis.[7][8][9] Mycolic acids are essential components of the mycobacterial cell wall. It is plausible that this compound, as an organosulfur compound, may interfere with a similar pathway. A proposed mechanism is the inhibition of a key enzyme involved in the fatty acid synthesis II (FAS-II) system, which is responsible for the elongation of fatty acid chains to produce mycolic acids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Leprosy - Wikipedia [en.wikipedia.org]
- 3. This compound | 584-69-0 [amp.chemicalbook.com]
- 4. Diethyl isophthalate | C12H14O4 | CID 12491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl phthalate | 84-66-2 [chemicalbook.com]
- 6. Diethyl phthalate 99.5 84-66-2 [sigmaaldrich.com]
- 7. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
Ditophal and its Analogues: A Technical Guide for Medicinal Chemists
An In-depth Review of a Former Anti-leprosy Agent for Modern Drug Discovery
Abstract
Ditophal, chemically known as diethyl dithiolisophthalate, is a thiolesters that was formerly used as an anti-leprosy drug. Despite its historical significance, detailed information on its medicinal chemistry, particularly its mechanism of action and the activity of its analogues, is not widely compiled. This technical guide provides a comprehensive overview of this compound, including its synthesis, reported biological activity, and what is known about its structure-activity relationships. This document aims to serve as a resource for researchers, scientists, and drug development professionals interested in the potential of thiolesters and related structures in the ongoing search for novel antimycobacterial agents.
Introduction
This compound, or diethyl dithiolisophthalate, is an organosulfur compound that was historically employed in the treatment of leprosy, a chronic infectious disease caused by Mycobacterium leprae.[1] While no longer in clinical use, the study of this compound and its chemical relatives offers valuable insights into a class of compounds with demonstrated antimycobacterial properties. This guide synthesizes the available scientific information on this compound and its analogues, with a focus on the data and methodologies relevant to medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is the S,S-diethyl ester of 1,3-benzenedicarbothioic acid. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | S,S-diethyl benzene-1,3-dicarbothioate |
| Synonyms | Diethyl dithiolisophthalate, Etisul |
| Molecular Formula | C₁₂H₁₄O₂S₂ |
| Molecular Weight | 254.37 g/mol |
| CAS Number | 584-69-0 |
| Appearance | Oily liquid |
| Boiling Point | 178-180 °C at 4 mmHg |
Synthesis and Manufacturing Process
The synthesis of this compound involves a two-step process. The first step is the preparation of dithiolisophthalic acid, followed by its esterification.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Dithiolisophthalic Acid
-
Isophthaloyl chloride is reacted with a solution of sodium hydrosulfide (NaSH) in a suitable solvent, such as ethanol or water.
-
The reaction mixture is typically stirred at room temperature.
-
Acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, precipitates the dithiolisophthalic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Step 2: Synthesis of Diethyl Dithiolisophthalate (this compound)
-
Dithiolisophthalic acid is dissolved in an appropriate solvent, often an alcohol like ethanol, in the presence of a base such as sodium hydroxide to form the disodium salt.
-
Diethyl sulfate or ethyl bromide is then added to the solution.
-
The reaction mixture is heated under reflux to facilitate the S-alkylation.
-
After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation.
References
In-depth Technical Guide: Biological Activity of Dithiolisophthalate Derivatives
A Note to the Reader: Comprehensive, recent data on the biological activity of dithiolisophthalate derivatives is exceedingly scarce in publicly available scientific literature. The following guide is structured to address the core requirements of the inquiry, but is constrained by the limited availability of primary research on this specific class of compounds. The information presented is largely based on a key historical study, contextualized with related chemical principles.
Introduction to Dithiolisophthalate Derivatives
Dithiolisophthalate derivatives are chemical compounds characterized by a central benzene ring with two thioester functional groups at positions 1 and 3. These are sulfur analogs of isophthalates. The biological interest in this scaffold has been minimal compared to other isophthalate or phthalate derivatives. However, early research investigated their potential as prodrugs, where the dithiolisophthalate structure is designed to release a pharmacologically active agent upon metabolic cleavage.
Known Biological Activity: Antituberculous Properties
The most significant and, to date, one of the only documented biological activities of a dithiolisophthalate derivative is its antituberculous effect. A 1957 study by Davies and Driver investigated diethyl dithiolisophthalate for its potential in treating tuberculosis.[1]
Mechanism of Action: Diethyl dithiolisophthalate was designed as a prodrug of ethyl mercaptan.[2][3] The rationale was that the dithiolisophthalate ester, being relatively bland and odorless, could be administered and then hydrolyzed by bodily esterases to release the active, volatile, and pungent ethyl mercaptan, which was believed to possess the antituberculous activity.[3] This approach aimed to overcome the delivery challenges of the active thiol.
Quantitative Data
The 1957 study provides the foundational data on the antituberculous activity of diethyl dithiolisophthalate. The key findings are summarized below.
| Compound | Test Organism | In Vitro Activity | In Vivo Efficacy (Parenteral) | In Vivo Efficacy (Oral) | Reference |
| Diethyl dithiolisophthalate | Mycobacterium tuberculosis | Not specified | More effective | Less effective | [1][3] |
| Ethyl mercaptan | Mycobacterium tuberculosis | Considered the active agent | Not directly tested in this form | Not directly tested in this form | [3] |
Note: The original publication lacks detailed quantitative data such as IC50 or MIC values, which are standard in modern pharmacological studies.
Experimental Protocols
The methodologies from the mid-20th century differ significantly from current standards. Below is a generalized description of the likely experimental approaches based on the 1957 report.
Synthesis of Diethyl Dithiolisophthalate
The synthesis of diethyl dithiolisophthalate would have likely involved the reaction of isophthaloyl chloride with ethyl mercaptan. A generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthesis workflow for diethyl dithiolisophthalate.
In Vivo Antituberculous Activity Assay
The in vivo experiments were conducted to assess the efficacy of diethyl dithiolisophthalate in a biological system.
-
Animal Model: Typically, guinea pigs or mice infected with Mycobacterium tuberculosis were used.
-
Administration: The compound was administered parenterally (e.g., subcutaneously) and orally.[3]
-
Endpoint: Efficacy was likely determined by observing the progression of the disease, survival rates, and potentially by examining the bacterial load in relevant organs post-mortem compared to a control group.
Signaling Pathways and Logical Relationships
The biological activity of diethyl dithiolisophthalate is understood as a prodrug mechanism. The compound itself is inactive, and its activity is dependent on its conversion to the active agent.
Caption: Prodrug activation pathway of diethyl dithiolisophthalate.
Conclusion and Future Perspectives
The exploration of dithiolisophthalate derivatives for biological activity appears to have been very limited, with the primary example being the investigation of diethyl dithiolisophthalate as an antituberculous prodrug in the 1950s. There is a significant gap in the modern scientific literature regarding the broader pharmacological potential of this class of compounds.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of data means that the field is wide open for exploration. Future studies could involve:
-
Synthesis and Screening: Creation of a library of dithiolisophthalate derivatives with varying ester groups to screen for a range of biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
-
Modern Pharmacological Evaluation: Re-evaluation of diethyl dithiolisophthalate and other derivatives against Mycobacterium tuberculosis and other pathogens using modern techniques to determine MIC values and cytotoxicity.
-
Mechanism of Action Studies: If activity is found, detailed studies to elucidate the specific molecular targets and signaling pathways involved.
Given the historical context, any new research in this area would be foundational.
References
Repurposing Ditophal: A Technical Guide for Exploring Novel Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditophal, chemically known as diethyl dithiolisophthalate, is a dithioester derivative originally developed as an anti-leprosy agent. While its use in treating leprosy has declined, its chemical structure, particularly the presence of reactive dithioester groups, suggests a broader potential as an antimicrobial agent. This technical guide explores the scientific basis for repurposing this compound for other infectious diseases, summarizing the existing evidence, proposing potential mechanisms of action, and providing a framework for future research and development. This document consolidates the available data on its known antitubercular activity and discusses the potential for its application against a wider range of pathogens.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated pathway for drug development. This compound, a compound with a history of clinical use, presents an intriguing candidate for such endeavors. Its structural similarity to other sulfur-containing antimicrobials and preliminary evidence of broader bioactivity warrant a systematic evaluation of its potential in treating various infectious diseases.
Core Compound: this compound (Diethyl Dithiolisophthalate)
-
IUPAC Name: S,S-diethyl benzene-1,3-dicarbothioate
-
Synonyms: Etisul, ICI 15688
-
Chemical Formula: C₁₂H₁₄O₂S₂
-
Molecular Weight: 254.37 g/mol
-
Original Indication: Leprosy (Hansen's disease)
Evidence for Repurposing: Antimicrobial Activity
While extensive research on the broader antimicrobial spectrum of this compound is limited, a key study has demonstrated its significant activity against mycobacteria.
Antitubercular Activity
A pivotal study by Davies and Driver revealed that diethyl dithiolisophthalate exhibits potent antituberculous effects in murine models.[1] The activity was found to be comparable to that of the frontline anti-tuberculosis drugs, isoniazid and streptomycin.[1] Notably, the compound was also effective against isoniazid-resistant strains of Mycobacterium tuberculosis, highlighting its potential utility in treating drug-resistant tuberculosis.[1]
Table 1: Summary of Preclinical Antitubercular Activity of Diethyl Dithiolisophthalate
| Parameter | Finding | Reference |
| Model Organism | Mice | [1] |
| Efficacy | Comparable to isoniazid and streptomycin | [1] |
| Activity against Resistant Strains | Effective against isoniazid-resistant strains | [1] |
| Route of Administration | Most active when given subcutaneously (injection or absorption) | [1] |
Proposed Mechanisms of Action
The precise mechanism of action of this compound against Mycobacterium leprae is not fully elucidated. However, based on its chemical structure as a dithiocarbamate derivative and the known mechanisms of similar compounds, several potential pathways can be proposed for its broader antimicrobial effects.
Disruption of Cellular Respiration and Metabolism
Dithiocarbamates are known to interfere with crucial cellular processes. One of the primary mechanisms is the chelation of essential metal ions, such as copper, which are vital cofactors for numerous enzymes involved in cellular respiration and other metabolic pathways.[1] By sequestering these metal ions, this compound could disrupt the electron transport chain and inhibit energy production in microbial cells.
Inhibition of Key Enzymes
The dithiocarbamate moiety can react with sulfhydryl groups (-SH) present in the active sites of essential enzymes. This covalent modification can lead to the inactivation of enzymes critical for various cellular functions, including protein synthesis, cell wall maintenance, and DNA replication.
Induction of Oxidative Stress
Some studies on related compounds suggest that dithiocarbamates can induce the production of reactive oxygen species (ROS) within microbial cells. The resulting oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.
Experimental Protocols for Further Investigation
To systematically evaluate the repurposing potential of this compound, a series of standardized in vitro and in vivo experiments are recommended.
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of clinically relevant microorganisms.
a. Microorganisms:
- Bacteria: Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Mycobacterium tuberculosis (H37Rv and clinical isolates).
- Fungi: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans.
b. Method: Broth Microdilution Assay
- Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) due to its lipophilic nature.
- Perform serial two-fold dilutions of the this compound stock solution in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the test microorganism.
- Include positive (microorganism with no drug) and negative (broth only) controls.
- Incubate the plates under appropriate conditions for each microorganism.
- Determine the MIC as the lowest concentration of this compound that visibly inhibits microbial growth.
- To determine the MBC/MFC, subculture the contents of wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
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prep_stock -> serial_dilution;
serial_dilution -> inoculate;
inoculate -> incubate;
incubate -> read_mic;
read_mic -> subculture;
subculture -> incubate_agar;
incubate_agar -> read_mbc;
read_mbc -> end;
}
In Vivo Efficacy Studies
Based on promising in vitro results, in vivo studies using appropriate animal models of infection are warranted. The murine model of tuberculosis, as previously employed, would be a logical starting point.
Future Directions and Considerations
-
Full Text Acquisition: Obtaining the full text of the Davies and Driver study is paramount to fully understand the experimental details and results of the antitubercular activity of this compound.
-
Analog Synthesis: Synthesis and screening of structural analogs of this compound could lead to the identification of compounds with improved antimicrobial activity, better pharmacokinetic profiles, and reduced toxicity.
-
Toxicity Studies: Comprehensive toxicological evaluation is essential to determine the therapeutic index of this compound for any new indication.
-
Formulation Development: Due to its lipophilicity, novel formulations may be required to improve the bioavailability of this compound for systemic administration.
Conclusion
This compound represents a promising, albeit underexplored, candidate for drug repurposing in the field of infectious diseases. The existing evidence of its potent antitubercular activity, coupled with a plausible mechanism of action shared by other dithiocarbamates, provides a strong rationale for its further investigation. The experimental framework outlined in this guide offers a systematic approach to characterizing its antimicrobial spectrum and evaluating its potential as a therapeutic agent for a range of infectious pathogens. Collaborative efforts between medicinal chemists, microbiologists, and pharmacologists will be crucial to unlocking the full therapeutic potential of this historical drug.
References
In Vitro Anti-mycobacterial Spectrum of Ditophal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditophal, also known as etocarlide or ethisudil, is a thiourea derivative that has been investigated for its anti-mycobacterial properties. This technical guide provides a comprehensive overview of the available in vitro data on the anti-mycobacterial spectrum of this compound. Due to the limited recent research on this specific compound, this guide synthesizes available information on its activity and the methodologies used to evaluate it, drawing parallels with closely related thiourea compounds where necessary.
Quantitative Anti-mycobacterial Activity of this compound
Data on the in vitro activity of this compound against a wide spectrum of mycobacterial species is not extensively available in recent literature. However, historical studies have evaluated its efficacy, primarily against Mycobacterium tuberculosis. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data. It is important to note that variations in experimental protocols can influence these values.
| Mycobacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv | 1 - 10 | [1] |
| Mycobacterium tuberculosis | Multidrug-Resistant Strains | 1 - 10 | [1] |
Note: The MIC values for this compound are comparable to those of isoxyl (thiocarlide), another thiourea derivative that has been more extensively studied.[1] This suggests a similar spectrum and potency for this class of compounds.
Experimental Protocols
The determination of the in vitro anti-mycobacterial activity of this compound typically involves broth microdilution or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on standard methodologies for mycobacterial susceptibility testing.
Broth Microdilution Method for MIC Determination
This is a common method used to determine the MIC of an antimicrobial agent against mycobacteria.
1. Preparation of Mycobacterial Inoculum:
-
Mycobacterial strains are cultured on an appropriate medium (e.g., Middlebrook 7H10 or 7H11 agar) and incubated under optimal conditions.
-
Colonies are harvested and suspended in a suitable broth (e.g., Middlebrook 7H9 broth supplemented with OADC or ADC).
-
The turbidity of the bacterial suspension is adjusted to match a McFarland standard (typically 0.5), which corresponds to a specific bacterial density. The suspension is then further diluted to achieve the final desired inoculum concentration.
2. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
A series of two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth.
3. Inoculation and Incubation:
-
The standardized mycobacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions.
-
The final volume in each well is typically 200 µL.
-
The plates are sealed and incubated at the appropriate temperature (e.g., 37°C for M. tuberculosis) for a specified period (typically 7-21 days, depending on the growth rate of the mycobacterial species).
-
Control wells containing no drug (growth control) and no bacteria (sterility control) are included.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the mycobacteria.
-
Growth can be assessed visually or by using a growth indicator such as Resazurin or AlamarBlue.
Experimental Workflow and Signaling Pathways
To visualize the experimental process for determining the in vitro anti-mycobacterial spectrum, the following diagrams are provided.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Putative Signaling Pathway Inhibition by Thiourea Derivatives
While the precise signaling pathway inhibited by this compound is not fully elucidated, research on related thiourea compounds like isoxyl suggests a mechanism involving the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.
Caption: Postulated mechanism of action of this compound via inhibition of mycolic acid synthesis.
Conclusion
This compound demonstrates in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The available data, though limited, suggests its potential as an anti-mycobacterial agent. Further research is warranted to fully characterize its spectrum of activity against a broader range of non-tuberculous mycobacteria and to elucidate its precise mechanism of action. The standardized experimental protocols outlined in this guide provide a framework for future investigations into the anti-mycobacterial properties of this compound and other thiourea derivatives.
References
Methodological & Application
Application Notes and Protocols: In Vitro Susceptibility Testing of Mycobacterium leprae with Ditophal
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mycobacterium leprae, the causative agent of leprosy, is an obligate intracellular bacterium that has historically been impossible to culture in vitro on artificial media.[1][2] This has posed a significant challenge for conventional antimicrobial susceptibility testing. Ditophal (ethyl di-sulphanyl-acetate), a historical anti-leprosy drug, was used in the past, but detailed in vitro susceptibility data is scarce due to the technical limitations of the time.[3] However, advancements in M. leprae research have led to the development of several indirect and cell-based in vitro assays to assess drug susceptibility.[4][5][6] These methods, while not constituting axenic culture, provide valuable insights into the viability and metabolic activity of the bacilli in the presence of antimicrobial agents.
This document provides a detailed overview of potential methodologies for the in vitro susceptibility testing of M. leprae against this compound, adapted from established protocols for other anti-leprosy drugs.
Experimental Protocols
The following protocols describe potential methods for evaluating the in vitro activity of this compound against M. leprae. Given the intracellular nature of the bacterium, these protocols are based on macrophage cell culture systems.
Protocol 1: Macrophage-Based Assay using Radiorespirometry (Buddemeyer-type Assay)
This method assesses the metabolic activity of M. leprae within macrophages by measuring the metabolism of a radiolabeled substrate. A reduction in metabolic activity in the presence of the drug indicates susceptibility.
Materials:
-
M. leprae bacilli (typically harvested from infected armadillo tissues or mouse footpads)
-
Peritoneal macrophages from mice (e.g., from Swiss white mice)
-
Leighton tubes or 96-well microplates
-
Minimal Essential Medium (MEM) supplemented with fetal bovine serum (FBS)
-
This compound (with appropriate solvent, e.g., DMSO)
-
¹⁴C-palmitic acid or ³H-thymidine
-
Scintillation counter and vials
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysing solution (e.g., sodium dodecyl sulfate)
Procedure:
-
Macrophage Isolation and Culture:
-
Harvest peritoneal macrophages from mice using standard procedures.
-
Seed the macrophages in Leighton tubes or 96-well plates and culture in MEM with 10% FBS at 37°C in a 5% CO₂ incubator for 72 hours to allow for adherence.
-
-
Infection of Macrophages with M. leprae:
-
Prepare a suspension of viable M. leprae bacilli.
-
Infect the macrophage monolayers with the M. leprae suspension at a multiplicity of infection (MOI) of 10:1 (bacilli to macrophage).
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the monolayers with PBS to remove extracellular bacilli.
-
-
Drug Exposure:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the this compound dilutions to the infected macrophage cultures. Include a drug-free control and a solvent control.
-
Incubate the cultures for 7-10 days.
-
-
Radiolabeling and Measurement:
-
Add ¹⁴C-palmitic acid or ³H-thymidine to each well/tube.
-
Incubate for an additional 24-48 hours to allow for metabolic incorporation.
-
Wash the cells extensively with PBS to remove unincorporated radiolabel.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolic activity for each this compound concentration compared to the drug-free control.
-
The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that causes a significant reduction (e.g., ≥90%) in radiolabel incorporation.
-
Protocol 2: Molecular-Based Assay using Reverse Transcriptase-PCR (RT-PCR)
This method assesses the viability of M. leprae by quantifying the expression of specific bacterial mRNA, which is only present in live bacteria. A decrease in mRNA levels indicates bactericidal or bacteriostatic activity.
Materials:
-
Infected macrophage cultures treated with this compound (as prepared in Protocol 1, steps 1-3)
-
RNA extraction kit suitable for bacterial and eukaryotic cells
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers specific for an M. leprae gene indicative of viability (e.g., 18 kDa antigen gene, rpoB)
-
Real-time PCR instrument and reagents (e.g., SYBR Green)
-
Housekeeping gene primers for normalization (for both macrophage and bacteria if possible)
Procedure:
-
RNA Extraction:
-
After the drug exposure period, harvest the infected macrophages.
-
Extract total RNA from the cell pellets using a suitable RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
-
Real-Time PCR:
-
Perform real-time PCR using primers specific for the target M. leprae gene.
-
Quantify the relative expression of the target gene in this compound-treated samples compared to the untreated control. Normalize the data to a suitable reference gene.
-
-
Data Analysis:
-
A dose-dependent decrease in the expression of the target mRNA in the presence of this compound indicates susceptibility. The MIC can be defined as the concentration at which a significant reduction in gene expression is observed.
-
Data Presentation
Table 1: In Vitro Metabolic Inhibition of M. leprae by this compound (Radiorespirometry Assay)
| This compound Concentration (µg/mL) | Mean CPM (Counts Per Minute) | Standard Deviation | % Inhibition |
| 0 (Control) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Relative Gene Expression of M. leprae in Response to this compound (RT-PCR Assay)
| This compound Concentration (µg/mL) | Relative Fold Change in Gene Expression | Standard Deviation |
| 0 (Control) | 1.0 | 0.0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Radiorespirometry-based Susceptibility Testing.
Caption: Workflow for RT-PCR-based Susceptibility Testing.
Disclaimer: The protocols provided are adapted from general methodologies for M. leprae susceptibility testing and have not been specifically validated for this compound. Researchers should perform appropriate validation and optimization studies.
References
- 1. The problem of cultivation of Mycobacterium leprae: A review with criteria for evaluating recent experimental work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cultivation of Mycobacterium Leprae - Arvind Dhople [grantome.com]
- 3. This compound in the treatment of leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro culture method for screening new drugs against Mycobacterium leprae. | Infolep [leprosy-information.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Rapid, radiolabeled-microculture method that uses macrophages for in vitro evaluation of Mycobacterium leprae viability and drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Detection of Diethyl Dithiolisophthalate in Biological Samples
Introduction
Diethyl dithiolisophthalate (DDTIP) is a sulfur-containing analog of diethyl isophthalate. While toxicological and metabolic data for DDTIP are scarce, the analysis of related phthalates is of significant interest in environmental and clinical research due to their widespread use and potential as endocrine disruptors. The analytical methods detailed below provide a starting point for the sensitive and selective quantification of DDTIP in biological samples such as plasma, urine, and tissue homogenates. These methods, adapted from those used for diethyl phthalate, primarily utilize gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are powerful techniques for the trace analysis of organic molecules in complex matrices.
Due to the structural differences between diethyl phthalate and diethyl dithiolisophthalate (specifically the presence of sulfur atoms), it is crucial to re-optimize and validate all aspects of the analytical method, including sample preparation, chromatographic separation, and mass spectrometric detection, for the target analyte.
Analytical Methods Overview
The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. Derivatization may be necessary to improve the volatility and thermal stability of DDTIP metabolites. GC-MS offers excellent chromatographic resolution and is less susceptible to matrix effects compared to LC-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly for non-volatile and thermally labile compounds. It often requires less sample cleanup than GC-MS. The use of tandem mass spectrometry (MS/MS) allows for highly selective detection using multiple reaction monitoring (MRM).
Experimental Protocols
The following are generalized protocols that must be adapted and validated for diethyl dithiolisophthalate.
This protocol is adapted from methods used for the analysis of diethyl phthalate in blood and plasma.
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma, add 10 µL of an appropriate internal standard (e.g., a deuterated analog of DDTIP or a structurally similar compound not present in the sample).
-
Add 2 mL of n-hexane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (n-hexane) to a clean glass tube.
-
Repeat the extraction (steps 2-4) with another 2 mL of n-hexane and combine the organic extracts.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3.1.2. GC-MS Instrumentation and Conditions (Example)
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for DDTIP must be determined by analyzing a pure standard. For diethyl phthalate, characteristic ions include m/z 149, 177, and 222. Due to the presence of sulfur, DDTIP will have a different molecular weight and fragmentation pattern that needs to be established.
This protocol is adapted from methods for analyzing phthalate metabolites in urine.[1]
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of urine, add 10 µL of an appropriate internal standard.
-
Add 50 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 90 minutes to deconjugate any metabolites.[1]
-
Condition an SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
3.2.2. LC-MS/MS Instrumentation and Conditions (Example)
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for DDTIP must be optimized by infusing a standard solution.
Data Presentation
Quantitative data for the analysis of diethyl phthalate are presented below as a reference for expected method performance. Similar validation parameters should be established for a diethyl dithiolisophthalate assay.
Table 1: GC-MS Method Performance for Diethyl Phthalate in Biological Samples (Reference)
| Parameter | Plasma | Tissue Homogenate |
| Linearity (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/g |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 15 ng/g |
| Recovery (%) | 85 - 105% | 80 - 110% |
| Precision (RSD%) | < 15% | < 20% |
Table 2: LC-MS/MS Method Performance for Diethyl Phthalate Metabolites in Urine (Reference)
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL |
| Recovery (%) | 90 - 110% |
| Precision (RSD%) | < 10% |
Mandatory Visualizations
Caption: Workflow for GC-MS analysis of diethyl dithiolisophthalate.
Caption: Workflow for LC-MS/MS analysis of diethyl dithiolisophthalate.
Method Validation
A comprehensive validation of the adapted method is critical. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA):
-
Selectivity and Specificity: Evaluate potential interferences from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Assess intra- and inter-day accuracy (recovery) and precision (RSD%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.
-
Matrix Effects: Investigate the potential for ion suppression or enhancement from the biological matrix, especially for LC-MS/MS.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions and during sample processing.
References
Application Note: Quantification of Ditophal using High-Performance Liquid Chromatography (HPLC)
Abstract
This document describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ditophal. This compound (S,S-Diethyl 1,3-benzenedicarbothioate) is an aromatic thioester. The method outlined here utilizes reversed-phase chromatography with UV detection, a robust and widely accessible technique in analytical laboratories. This application note provides a comprehensive protocol for sample preparation, instrument setup, and data analysis, intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a chemical compound previously investigated for its therapeutic properties. Accurate and precise quantification is essential for pharmaceutical research, formulation development, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique that offers the high resolution and sensitivity required for the analysis of such compounds. This document presents a detailed protocol for a proposed reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound in various sample matrices. The method is based on the physicochemical properties of this compound, which, as a moderately polar aromatic compound, is well-suited for separation on a C18 stationary phase with a polar mobile phase.
Proposed HPLC Method
The proposed method is designed to be simple, rapid, and reproducible. The selection of a C18 column provides excellent retention and separation for aromatic compounds like this compound. A mobile phase consisting of acetonitrile and water allows for the fine-tuning of retention time and peak shape. UV detection is chosen based on the presence of a benzene ring chromophore in the this compound structure, which is expected to absorb strongly in the UV region (around 254 nm).
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Value |
| Instrument | HPLC System with UV/Vis Detector |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase (Acetonitrile:Water, 70:30) |
Method Validation (Illustrative Data)
A validated HPLC method ensures that the analytical results are reliable. The following table presents typical performance characteristics that would be evaluated during method validation. The data shown is for illustrative purposes only and represents expected outcomes for a well-developed method.
Table 2: Illustrative Method Validation Parameters
| Parameter | Illustrative Specification / Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from blank/placebo |
Experimental Protocols
-
Mobile Phase Preparation (Acetonitrile:Water, 70:30 v/v):
-
Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.
-
Combine them in a suitable clean, glass reservoir.
-
Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration system.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the diluent (mobile phase) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
-
-
Preparation of Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent. For example, to prepare the 100 µg/mL standard, pipette 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample material expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and extract the analyte by sonicating for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with diluent. Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
-
System Startup: Turn on the HPLC system components (pump, detector, column oven).
-
System Equilibration: Purge the pump with the mobile phase and then set the flow rate to 1.0 mL/min. Allow the mobile phase to circulate through the entire system for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the 25 µg/mL standard solution five consecutive times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time. The acceptance criteria are typically %RSD < 2.0%.
-
Evaluate theoretical plates (N > 2000) and tailing factor (T < 2.0).
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
Inject a calibration standard periodically (e.g., after every 10 sample injections) to verify system stability.
-
-
Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Use the calibration curve equation to calculate the concentration of this compound in the sample solutions based on their measured peak areas.
-
Final Calculation: Adjust the calculated concentration for the initial sample weight and dilution factors to determine the final amount of this compound in the original sample.
Visualizations
The following diagram illustrates the complete workflow for the HPLC quantification of this compound.
Caption: Workflow for this compound quantification by HPLC.
This diagram shows the logical relationship between the core components of the HPLC instrument used for this analysis.
Caption: Logical diagram of the HPLC instrument setup.
Application Note: Quantitative Analysis of Ditophal in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the quantitative analysis of the antileprotic drug Ditophal in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The described method employs a liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis on a GC system coupled to a single quadrupole mass spectrometer operating in electron ionization (EI) mode. The protocol provides optimized parameters for the gas chromatograph and mass spectrometer, including a predicted fragmentation pattern of this compound for targeted analysis. This method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive technique for the pharmacokinetic or toxicological monitoring of this compound.
Introduction
This compound, chemically known as S,S-diethyl 1,3-benzenedicarbothioate, is a thioester compound that has been used as an antileprotic agent. Monitoring its concentration in biological matrices such as plasma is crucial for understanding its pharmacokinetics, efficacy, and potential toxicity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and quantification of volatile and semi-volatile compounds like this compound from complex biological samples. This document provides a comprehensive, hypothetical protocol for the GC-MS analysis of this compound in human plasma.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
Sample Thawing: Frozen human plasma samples are thawed at room temperature.
-
Aliquoting: In a clean microcentrifuge tube, 200 µL of the plasma sample is aliquoted.
-
Internal Standard Spiking: 20 µL of an internal standard (IS) working solution (e.g., Diphenyl phthalate, 10 µg/mL in methanol) is added to the plasma sample.
-
Protein Precipitation: 800 µL of ice-cold acetonitrile is added to the sample to precipitate proteins. The mixture is vortexed for 1 minute.
-
Centrifugation: The sample is centrifuged at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a new glass test tube.
-
Liquid-Liquid Extraction: 2 mL of n-hexane is added to the supernatant. The tube is capped and vortexed for 2 minutes.
-
Phase Separation: The mixture is centrifuged at 3,000 x g for 5 minutes to facilitate phase separation.
-
Organic Layer Collection: The upper organic layer (n-hexane) is transferred to a clean tube.
-
Evaporation: The solvent is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 100 µL of ethyl acetate.
-
Transfer: The reconstituted sample is transferred to a 2 mL autosampler vial with a 250 µL glass insert for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled with a mass spectrometer. The following are hypothetical parameters adapted from methods for similar aromatic esters.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injector | Splitless mode, 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Oven Program | Initial 150°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
Data Presentation
Predicted Mass Spectrum of this compound
As no published EI mass spectrum for this compound is available, a plausible fragmentation pattern is proposed based on its structure. The molecular ion is expected at m/z 254. Key fragmentation pathways would likely involve the loss of the ethylthio group and cleavage of the thioester bond.
Table 1: Predicted Key Fragment Ions for this compound in SIM Mode
| m/z (Predicted) | Proposed Fragment Identity | Role in Analysis |
| 254 | [M]+• (Molecular Ion) | Qualifier Ion |
| 193 | [M - S-CH2CH3]+ | Quantifier Ion |
| 165 | [M - S-CH2CH3 - CO]+ | Qualifier Ion |
| 133 | [C6H5-CS]+ | Qualifier Ion |
Hypothetical Quantitative Data
The following table summarizes the expected performance characteristics of the method, based on typical values for validated bioanalytical GC-MS assays.[1][2][3]
Table 2: Hypothetical Method Validation Parameters
| Parameter | Value |
| Calibration Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound in human plasma.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a detailed, though hypothetical, protocol for the quantitative analysis of this compound in human plasma by GC-MS. The method, which includes liquid-liquid extraction for sample cleanup and SIM mode for sensitive detection, is designed to be robust and reliable for pharmacokinetic studies. While the mass spectral data is predicted, it provides a strong basis for method development. Researchers should perform a full method validation according to regulatory guidelines before applying this protocol to clinical or research samples.
References
Application Notes and Protocols for Ditophal Bioactivity Assays
Topic: Developing a Research Protocol for Ditophal Bioactivity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as diethyl dithiolisophthalate, is a compound that has been historically used as an antileprotic agent.[1][2] Its bioactivity is of renewed interest for potential applications in antimicrobial and anticancer research. This document provides a comprehensive set of protocols for conducting bioactivity assays to evaluate the efficacy of this compound.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate assay design and interpretation of results.
| Property | Value | Reference |
| IUPAC Name | S,S'-diethyl benzene-1,3-dicarbothioate | [1] |
| Synonyms | Etisul, ICI 15688, Diethyl dithiolisophthalate | [2] |
| Molecular Formula | C12H14O2S2 | [1] |
| Molar Mass | 254.37 g/mol | [2] |
| Appearance | Oily liquid | [2] |
| Solubility | Insoluble in water, soluble in organic solvents (e.g., DMSO, ethanol) | [3][4] |
Antimicrobial Activity Assays
The following protocols are designed to determine the antimicrobial efficacy of this compound against a panel of pathogenic bacteria and fungi.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[5][6]
Protocol:
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the diluted microbial suspension to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Wells containing medium and microbial inoculum only.
-
Negative Control (Sterility): Wells containing medium only.
-
Solvent Control: Wells containing medium, microbial inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Data Presentation:
| Microorganism | This compound MIC (µg/mL) |
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Pseudomonas aeruginosa | 250 |
| Candida albicans | 62.5 |
| Aspergillus fumigatus | >500 |
Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.[7]
Protocol:
-
Preparation of Agar Plates: Pour molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into sterile Petri dishes and allow them to solidify.
-
Inoculation: Uniformly spread a standardized microbial suspension (0.5 McFarland) over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Application of this compound: Add a specific volume (e.g., 50 µL) of different concentrations of this compound solution (in DMSO) to the wells.
-
Controls:
-
Positive Control: A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative Control: The solvent (DMSO) alone.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation:
| Concentration (µg/mL) | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |
| 500 | 22 | 18 | 20 |
| 250 | 18 | 14 | 16 |
| 125 | 14 | 10 | 12 |
| 62.5 | 10 | 6 | 9 |
Anticancer Activity Assays
The following protocols are designed to evaluate the cytotoxic effects of this compound on cancer cell lines.
MTT Cell Viability Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (prepared in culture medium from a DMSO stock) for 24, 48, or 72 hours.
-
Controls:
-
Untreated Control: Cells in culture medium only.
-
Solvent Control: Cells treated with the highest concentration of DMSO used.
-
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes 50% inhibition of cell growth.
Data Presentation:
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| HeLa | 24 | 75.2 |
| 48 | 52.8 | |
| 72 | 35.1 | |
| MCF-7 | 24 | 98.5 |
| 48 | 71.3 | |
| 72 | 49.9 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for antimicrobial assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 584-69-0 [amp.chemicalbook.com]
- 3. Diethyl isophthalate | C12H14O4 | CID 12491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl Phthalate | C12H14O4 | CID 6781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
Ditophal: Application Notes and Protocols for Studying Mycobacterial Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditophal, chemically known as diethyl dithiolisophthalate, is a historical antileprotic agent with demonstrated antituberculous activity. Although no longer in clinical use, its unique properties and mechanism of action as an ethyl thiolester make it a valuable tool for researchers studying the mechanisms of drug resistance in mycobacteria. This document provides detailed application notes and protocols based on historical and available scientific literature to guide the use of this compound in a research setting.
This compound has shown efficacy against Mycobacterium tuberculosis, including strains resistant to isoniazid, a first-line antitubercular drug.[1][2] Its activity is believed to stem from its ethyl thiolester moieties, and it is particularly effective when administered subcutaneously.[1][2] Resistance to this compound has also been observed, suggesting its utility in studies aimed at understanding the evolution of drug resistance in mycobacteria.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound against Mycobacterium tuberculosis from in vivo studies.
| Parameter | Value | Experimental Conditions | Reference |
| In vivo efficacy | 100% survival at 133 days post-infection | Mice infected with M. tuberculosis; treated with 500 mg/kg this compound subcutaneously daily for 10 days. | [3] |
| Control group survival | Mean survival time of 16.9 days | Untreated mice infected with M. tuberculosis. | [3] |
Mechanism of Action and Resistance
The precise molecular target of this compound in mycobacteria has not been fully elucidated in the available literature. However, early studies suggest a mechanism of action related to its ethyl thiolester groups. The antituberculous effects of this compound and other ethyl thiolesters can be antagonized by their corresponding methyl analogues, which suggests a competitive inhibition of a metabolic pathway.[1][2]
Drug resistance to this compound has been demonstrated in mice.[1][2] While the specific genetic or biochemical basis of this resistance is not detailed in the available literature, it is likely due to mutations that either alter the drug's target, prevent its uptake, or lead to its enzymatic inactivation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on historical research practices for testing antitubercular agents.
Protocol 1: In Vivo Efficacy of this compound in a Murine Tuberculosis Model
This protocol is designed to assess the antituberculous activity of this compound in a mouse model of infection.
Materials:
-
This compound (diethyl dithiolisophthalate)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Specific pathogen-free laboratory mice (e.g., BALB/c or Swiss Webster)
-
Sterile vehicle for subcutaneous injection (e.g., sterile oil or a suitable solvent)
-
Tuberculin syringe with a 25-gauge needle
-
Middlebrook 7H9 broth or other suitable culture medium
-
Biosafety level 3 (BSL-3) facilities and appropriate personal protective equipment (PPE)
Procedure:
-
Infection of Mice:
-
Culture M. tuberculosis to mid-log phase in a suitable liquid medium.
-
Prepare a standardized inoculum of M. tuberculosis.
-
Infect mice via the intravenous or aerosol route with a predetermined lethal or sublethal dose of mycobacteria.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a sterile vehicle suitable for subcutaneous injection.
-
The effective dose reported in historical studies is 500 mg/kg body weight.[3]
-
Administer the prepared this compound solution subcutaneously to the treatment group of mice daily for a specified duration (e.g., 10 days).[3]
-
Administer the vehicle alone to the control group of mice.
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for signs of illness, and record survival data.
-
At the end of the treatment period, and at specified time points post-infection, euthanize subsets of mice from both the treatment and control groups.
-
Aseptically remove the lungs and/or spleen and homogenize the tissues.
-
Plate serial dilutions of the tissue homogenates on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) to determine the bacterial load (colony-forming units, CFUs).
-
Compare the CFUs between the this compound-treated and control groups to determine the reduction in bacterial load.
-
Continue to monitor the remaining mice for long-term survival.
-
Protocol 2: In Vitro Susceptibility Testing of Mycobacteria to this compound
This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of this compound against mycobacterial species.
Materials:
-
This compound
-
Mycobacterium species for testing (e.g., M. tuberculosis, M. smegmatis)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound
-
Resazurin sodium salt or other viability indicator
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in supplemented Middlebrook 7H9 broth in a 96-well microplate. The final concentration range should be sufficient to determine the MIC.
-
-
Inoculum Preparation:
-
Culture the mycobacterial strain to mid-log phase in supplemented Middlebrook 7H9 broth.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.
-
Dilute the standardized inoculum to the final desired concentration for inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microplate containing the serially diluted this compound with the prepared mycobacterial suspension.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Seal the microplates and incubate at the optimal temperature for the mycobacterial species being tested (e.g., 37°C for M. tuberculosis).
-
-
MIC Determination:
-
After a sufficient incubation period (typically 7-14 days for M. tuberculosis), add a viability indicator such as resazurin to each well and re-incubate.
-
A color change (e.g., from blue to pink for resazurin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents a visible color change, indicating inhibition of bacterial growth.
-
Visualizations
The following diagrams illustrate the experimental workflow for in vivo efficacy testing and a conceptual signaling pathway for this compound's proposed mechanism of action.
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
- 1. The antituberculous activity of ethyl thiolesters, with particular reference to diethyl dithiolisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights in to the Intrinsic and Acquired Drug Resistance Mechanisms in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE ANTITUBERCULOUS ACTIVITY OF ETHYL THIOLESTERS WITH PARTICULAR REFERENCE TO DIETHYL DITHIOL<i>ISO</i>PHTHALATE [scite.ai]
Application of Ditophal in modern leprosy research models
Initial research indicates that Ditophal, a former anti-leprosy medication, is no longer in clinical use or active research. Modern leprosy treatment relies on multi-drug therapy (MDT), and consequently, detailed application notes and protocols for this compound in contemporary research models are not available.
This compound, chemically known as diethyl dithiolisophthalate, was used in the treatment of leprosy in the mid-20th century.[1][2] However, its use has been superseded by more effective and well-characterized drugs. The World Health Organization (WHO) has recommended a multi-drug therapy for leprosy since 1981, which has proven to be highly effective.[3][4] This shift in treatment strategy has rendered older monotherapies like this compound obsolete.
A review of historical literature reveals a scarcity of the detailed experimental data required for modern application notes. Publications from the 1960s briefly mention its use but lack the specific quantitative data, such as IC50 values or detailed mechanistic studies, that are standard in current pharmacological research.[5][6]
The Evolution of Leprosy Chemotherapy
The treatment of leprosy has evolved significantly over the past several decades. The journey began with monotherapies, which unfortunately led to the development of drug resistance.[4][7] A pivotal moment in leprosy treatment was the introduction of the mouse footpad model, which allowed for the in vivo evaluation of anti-leprosy drugs and the development of combination therapies.[7]
The current standard of care, multi-drug therapy (MDT), typically includes a combination of dapsone, rifampicin, and clofazimine.[4][8][9] This approach effectively kills the causative agent, Mycobacterium leprae, and has dramatically reduced the global prevalence of the disease.[3][7]
Modern Leprosy Research
Contemporary leprosy research focuses on several key areas, including:
-
Understanding the transmission of M. leprae.
-
Developing new and improved diagnostic tools.
-
Investigating drug resistance mechanisms.[10]
-
Exploring new drug candidates and treatment regimens to shorten the duration of therapy.[11][12]
In this context, research on historical and less effective drugs like this compound is not a priority. The scientific community is focused on optimizing current therapies and finding innovative solutions to the remaining challenges in leprosy control.
Due to the historical nature of this compound and the lack of its application in modern research, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or diagrams of signaling pathways and experimental workflows. The available information is insufficient for these purposes.
References
- 1. This compound | 584-69-0 [amp.chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Twenty-five years of multidrug therapy for leprosy [fctc.who.int]
- 4. leprosy-information.org [leprosy-information.org]
- 5. This compound in the treatment of leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. leprosy-information.org [leprosy-information.org]
- 7. History of chemotherapy of leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Leprosy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clinical Profile of Leprosy Patients: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of Hansen’s Disease | HRSA [hrsa.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols for Encapsulation of Ditophal in Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditophal, a dithiocarboxylic acid ester, is an antileprotic agent that has historically been used in the treatment of leprosy. Due to its likely hydrophobic nature, its formulation for effective drug delivery presents a significant challenge. Encapsulation technologies offer a promising approach to improve the solubility, stability, and therapeutic efficacy of this compound. This document provides detailed application notes and proposed experimental protocols for the encapsulation of this compound using two distinct methods: liposomal encapsulation and polymeric nanoparticle encapsulation. These protocols are based on established techniques for hydrophobic small molecules and are intended to serve as a comprehensive guide for researchers initiating drug delivery studies with this compound. As there is a lack of published data on the encapsulation of this compound, the presented data tables are templates for summarizing experimental outcomes.
Proposed Encapsulation Techniques for this compound
Based on the physicochemical properties of dithiocarboxylic acid esters, which are generally characterized by low aqueous solubility, two primary encapsulation strategies are proposed for this compound:
-
Liposomal Encapsulation: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a hydrophobic drug like this compound, it is anticipated that the molecule will partition into the lipid bilayer of the liposome. This method is well-established for improving the bioavailability and reducing the toxicity of various drugs.
-
Polymeric Nanoparticle Encapsulation: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be used to form nanoparticles that encapsulate drugs within their polymeric matrix. This technique allows for controlled and sustained release of the encapsulated agent. The nanoprecipitation method is a common and straightforward approach for preparing drug-loaded polymeric nanoparticles.
Data Presentation: Templates for Quantitative Analysis
The following tables are provided as templates for the systematic recording and comparison of quantitative data obtained from the experimental protocols outlined below.
Table 1: Formulation Parameters of this compound-Loaded Nanocarriers
| Formulation ID | Encapsulation Method | Lipid/Polymer Type | Drug-to-Lipid/Polymer Ratio (w/w) | Solvent System | Sonication Time (min) / Stirring Speed (rpm) |
| DITO-LIPO-01 | Liposomal | DPPC:Cholesterol (molar ratio) | 1:10 | Chloroform:Methanol | 15 |
| DITO-LIPO-02 | Liposomal | DSPC:Cholesterol (molar ratio) | 1:20 | Chloroform:Methanol | 30 |
| DITO-PLGA-01 | Polymeric Nanoparticle | PLGA (50:50) | 1:5 | Acetone/Acetonitrile | 600 |
| DITO-PLGA-02 | Polymeric Nanoparticle | PLGA (75:25) | 1:10 | Dichloromethane | 1000 |
Table 2: Physicochemical Characterization of this compound-Loaded Nanocarriers
| Formulation ID | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| DITO-LIPO-01 | |||||
| DITO-LIPO-02 | |||||
| DITO-PLGA-01 | |||||
| DITO-PLGA-02 |
Table 3: In Vitro Release Profile of this compound from Nanocarriers
| Formulation ID | \multicolumn{6}{c|}{Cumulative Drug Release (%) at Time (hours)} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | 1 | 2 | 6 | 12 | 24 | 48 | | DITO-LIPO-01 | | | | | | | | DITO-LIPO-02 | | | | | | | | DITO-PLGA-01 | | | | | | | | DITO-PLGA-02 | | | | | | | | Free this compound | | | | | | |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound by Thin-Film Hydration Method
3.1.1. Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC) or Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
3.1.2. Procedure:
-
Dissolve a known amount of this compound, lipid (e.g., DPPC), and cholesterol in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 45-60°C) to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at the same temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 passes.
-
Remove unencapsulated this compound by centrifugation or dialysis.
-
Store the final liposomal formulation at 4°C.
3.1.3. Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Lyse a known amount of the liposomal formulation with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated this compound.
-
Quantify the total amount of this compound using a validated HPLC method.
-
Quantify the amount of free, unencapsulated drug in the supernatant after centrifugation.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
Protocol 2: Encapsulation of this compound in PLGA Nanoparticles by Nanoprecipitation
3.2.1. Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone or Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) or Poloxamer 188
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
-
Lyophilizer
-
DLS instrument
-
HPLC system
3.2.2. Procedure:
-
Dissolve a known amount of this compound and PLGA in a water-miscible organic solvent (e.g., acetone). This forms the organic phase.
-
Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 1-5% w/v). This forms the aqueous phase.
-
Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Continue stirring for 2-4 hours at room temperature to allow for the diffusion of the organic solvent and the formation of nanoparticles.
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water multiple times to remove the excess stabilizer and unencapsulated drug.
-
Resuspend the final nanoparticle formulation in deionized water, or lyophilize for long-term storage (a cryoprotectant like trehalose may be added before lyophilization).
3.2.3. Characterization:
-
Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the nanoparticles using a DLS instrument.
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DCM) to release the encapsulated this compound.
-
Evaporate the solvent and redissolve the residue in a mobile phase compatible with HPLC for quantification.
-
Quantify the amount of unencapsulated drug in the supernatant from the first centrifugation step.
-
Calculate EE and DL using the formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Weight of Drug in Nanoparticles) / (Weight of Nanoparticles)] x 100
-
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Encapsulation
Caption: Experimental workflow for the formulation and evaluation of encapsulated this compound.
Proposed Signaling Pathway for this compound's Antimycobacterial Action
The precise mechanism of action for this compound is not well-documented. However, like other antileprosy drugs such as dapsone, it is plausible that this compound interferes with essential metabolic pathways in Mycobacterium leprae. Dapsone is known to inhibit dihydropteroate synthase, a key enzyme in the folate synthesis pathway. Folate is crucial for the synthesis of nucleic acids and certain amino acids. It is hypothesized that this compound, as a sulfur-containing compound, may also target a critical enzymatic pathway within the bacterium.
Caption: Proposed mechanism of action for this compound targeting an essential metabolic pathway in M. leprae.
Disclaimer: The experimental protocols and the proposed mechanism of action for this compound are based on general principles of drug delivery and the known mechanisms of other antileprosy drugs. These should be considered as starting points for research and will require optimization and validation for the specific application of this compound.
Determining the Cytotoxicity of Ditophal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditophal, also known as diethyl dithiolisophthalate, is a compound historically used as an anti-leprotic agent. Understanding its cytotoxic profile is crucial for evaluating its therapeutic potential and off-target effects. These application notes provide a comprehensive guide to assessing the cytotoxicity of this compound using established cell-based assays. The protocols are designed to be adaptable for various research applications, from initial screening to detailed mechanistic studies.
While specific cytotoxic data for this compound is limited in publicly available literature, this document outlines a robust strategy based on the potential mechanisms of action for thiol-containing compounds. A plausible mechanism of this compound-induced cytotoxicity involves the induction of oxidative stress, leading to mitochondrial dysfunction and subsequent cell death via apoptosis and/or necrosis.
Recommended Cell Lines: As Mycobacterium leprae, the causative agent of leprosy, primarily infects macrophages, human monocytic cell lines such as THP-1 or U937 are recommended. These suspension cells can be differentiated into adherent macrophage-like cells, providing a physiologically relevant model for studying the effects of an anti-leprotic drug.
Data Presentation
Quantitative data from the following assays should be recorded and summarized for clear interpretation and comparison.
Table 1: Cell Viability (MTT Assay) - IC50 Determination
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| THP-1 | 24 | e.g., 50.2 |
| 48 | e.g., 35.8 | |
| 72 | e.g., 21.5 | |
| U937 | 24 | e.g., 65.1 |
| 48 | e.g., 48.9 | |
| 72 | e.g., 33.7 | |
| Note: Data are hypothetical and for illustrative purposes only. |
Table 2: Membrane Integrity (LDH Assay) - % Cytotoxicity
| Cell Line | This compound Conc. (µM) | 24 hours | 48 hours | 72 hours |
| THP-1 | 10 | e.g., 5.2% | e.g., 8.1% | e.g., 12.3% |
| 50 | e.g., 25.6% | e.g., 45.3% | e.g., 68.9% | |
| 100 | e.g., 55.1% | e.g., 78.2% | e.g., 91.4% | |
| Note: Data are hypothetical and for illustrative purposes only. |
Table 3: Apoptosis vs. Necrosis (Annexin V/PI Staining)
| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| THP-1 | 50 | 24 | e.g., 65% | e.g., 20% | e.g., 10% | e.g., 5% |
| 50 | 48 | e.g., 30% | e.g., 15% | e.g., 40% | e.g., 15% | |
| Note: Data are hypothetical and for illustrative purposes only. |
Table 4: Mitochondrial Membrane Potential (ΔΨm) and ROS Production
| Cell Line | This compound Conc. (µM) | ΔΨm (% of Control) | Relative ROS Levels (Fold Change) |
| THP-1 | 10 | e.g., 92% | e.g., 1.5 |
| 50 | e.g., 58% | e.g., 3.8 | |
| 100 | e.g., 25% | e.g., 6.2 | |
| Note: Data are hypothetical and for illustrative purposes only. |
Experimental Protocols & Visualizations
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiation (Optional but Recommended): To differentiate monocytes into macrophage-like cells, add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL. Incubate for 48 hours. After incubation, gently aspirate the medium and wash the adherent cells twice with sterile Phosphate Buffered Saline (PBS).
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the medium in the wells with the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity, a hallmark of necrosis.
Caption: Workflow for assessing cytotoxicity via LDH release.
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-4).
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of the solvent used for this compound.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation period.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Apoptosis and Necrosis Differentiation: Annexin V & Propidium Iodide Staining
This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
Caption: Workflow for Annexin V and PI staining for flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
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Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
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Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
-
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Based on the known effects of related thiol-containing compounds, this compound is hypothesized to induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of cell death pathways.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Conclusion
The protocols and framework provided in these application notes offer a comprehensive approach to characterizing the cytotoxic effects of this compound. By employing a combination of assays that measure cell viability, membrane integrity, and specific cell death pathways, researchers can gain a detailed understanding of this compound's mechanism of action at the cellular level. This information is invaluable for the continued evaluation of its therapeutic and toxicological properties.
Troubleshooting & Optimization
Improving the solubility and stability of Ditophal in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility and stability of Ditophal. The information is based on the known chemical properties of this compound (diethyl dithiolisophthalate) and established principles of pharmaceutical formulation science.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Buffers
Problem: You are observing low solubility or precipitation of this compound when preparing aqueous stock solutions or during your experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent Low Aqueous Solubility | This compound is known to be sparingly soluble in aqueous vehicles. | An increase in the apparent solubility of this compound, allowing for the preparation of higher concentration stock solutions. |
| 1. Co-solvents: Prepare a stock solution in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400 before diluting with your aqueous buffer. Start with a high concentration stock to minimize the final percentage of the organic solvent. | ||
| 2. pH Adjustment: While information on the pKa of this compound is not readily available, the ester functionalities suggest its solubility is unlikely to be significantly affected by pH within a physiologically relevant range. However, extreme pH values should be avoided to prevent chemical degradation. | ||
| Precipitation Upon Dilution | The aqueous buffer has a different pH or ionic strength than the solvent used for the stock solution, causing the drug to crash out. | The formation of a stable inclusion complex that enhances the solubility of this compound in the aqueous phase, preventing precipitation. |
| 1. Cyclodextrins: Investigate the use of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes. This can be achieved by co-lyophilization or kneading methods. | ||
| 2. Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) at a concentration above its critical micelle concentration (CMC) in your aqueous buffer to form micelles that can encapsulate this compound. | Formation of a stable micellar solution that prevents the precipitation of this compound. |
Issue 2: Chemical Instability and Degradation of this compound in Solution
Problem: You are observing a loss of this compound concentration over time in your aqueous solutions, indicating chemical degradation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | This compound contains two thioester linkages which are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. | A reduction in the rate of degradation, leading to a longer shelf-life of the this compound solution. |
| 1. pH Control: Prepare and store solutions in a buffer with a pH around neutrality (pH 6-7). Avoid acidic or alkaline conditions. | ||
| 2. Temperature Control: Store stock solutions and experimental samples at reduced temperatures (2-8°C or frozen at -20°C). Perform experiments at the lowest practical temperature. | ||
| Oxidation | The sulfur atoms in the thioester linkages may be susceptible to oxidation. | Minimized oxidative degradation of this compound. |
| 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. | ||
| 2. Antioxidants: Consider the addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) to the formulation, ensuring they are compatible with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Due to its sparingly soluble nature in water, it is recommended to first dissolve this compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental buffer. Always use the lowest effective concentration of the organic solvent to avoid potential artifacts in your experiments.
Q2: My this compound solution is cloudy. What should I do?
A2: Cloudiness or turbidity indicates that the solubility limit of this compound has been exceeded in your aqueous medium, leading to precipitation. To address this, you can try the following:
-
Increase the proportion of co-solvent (e.g., DMSO, ethanol) in your final solution, if your experimental design permits.
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Incorporate a solubilizing excipient such as a cyclodextrin (e.g., hydroxypropyl-beta-cyclodextrin) or a surfactant (e.g., Tween® 80).
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Gently warm the solution, but be cautious of potential degradation at elevated temperatures.
Q3: How should I store my this compound stock solutions?
A3: To minimize degradation, especially hydrolysis of the thioester bonds, stock solutions of this compound should be stored at low temperatures. For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or below is advisable to prevent repeated freeze-thaw cycles.
Q4: Can I use liposomes or nanoparticles to formulate this compound?
A4: Yes, encapsulating this compound into liposomes or formulating it into nanoparticles are advanced strategies that can significantly improve its aqueous solubility and stability.
-
Liposomes: As a lipophilic molecule, this compound can be entrapped within the lipid bilayer of liposomes. This can protect it from hydrolysis and improve its delivery.
-
Nanoparticles: Formulating this compound as a nanosuspension or encapsulating it within polymeric nanoparticles can increase its surface area for dissolution and provide a controlled release profile.
These approaches require specialized formulation development and characterization.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation pathway for this compound in aqueous solution is likely hydrolysis of its two thioester linkages. This would result in the formation of isophthalic acid and ethyl mercaptan. Ethyl mercaptan is a volatile compound with a strong odor.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-lyophilization Method)
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile.
-
Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
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Addition of this compound: Separately, dissolve the required amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Mixing: Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
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Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it (freeze-dry) for 48-72 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Characterization: The resulting powder can be characterized for complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). The solubility of the complex in water should be determined and compared to that of free this compound.
Protocol 2: Formulation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Selection: Choose a suitable lipid composition. A common starting point is a mixture of a phospholipid like phosphatidylcholine (e.g., soy PC or egg PC) and cholesterol in a molar ratio of approximately 2:1 to 4:1.
-
Lipid Film Formation: Dissolve the lipids and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure using a rotary evaporator. This will form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release profile.
Visualizations
Caption: Workflow for this compound-Cyclodextrin Inclusion Complex Preparation.
Caption: Factors Influencing this compound Degradation in Aqueous Solutions.
Overcoming challenges in the synthesis of diethyl dithiolisophthalate
Welcome to the technical support center for the synthesis of diethyl dithiolisophthalate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this important dithiol ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure a successful synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of diethyl dithiolisophthalate, particularly when following a two-step procedure involving the preparation of isophthaloyl chloride and its subsequent reaction with ethanethiol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Isophthaloyl Chloride | 1. Incomplete reaction with the chlorinating agent (e.g., thionyl chloride).2. Hydrolysis of isophthaloyl chloride due to moisture in the reaction setup.3. Insufficient reaction temperature or time. | 1. Use a fresh, high-purity chlorinating agent. Ensure a slight excess is used.2. Thoroughly dry all glassware and use an inert atmosphere (e.g., nitrogen or argon).3. Monitor the reaction progress (e.g., cessation of HCl gas evolution) and adjust the reaction time and temperature as needed. A typical reflux temperature for thionyl chloride is around 80°C. |
| Low Yield of Diethyl Dithiolisophthalate | 1. Incomplete reaction between isophthaloyl chloride and ethanethiol.2. Presence of a foul odor (ethanethiol) after the reaction, indicating unreacted starting material.3. Formation of side products due to the presence of water. | 1. Ensure the correct stoichiometry of reactants. A slight excess of ethanethiol may be beneficial.2. Add a tertiary amine base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct and drive the reaction to completion.3. Perform the reaction under strictly anhydrous conditions. |
| Product is a Dark or Discolored Oil | 1. Presence of impurities from the starting materials.2. Decomposition of the product during purification.3. Residual catalyst or side products. | 1. Use purified starting materials. Isophthalic acid can be recrystallized, and ethanethiol can be distilled.2. Avoid excessive heat during solvent removal. Use vacuum distillation at a lower temperature if possible.3. Purify the crude product using column chromatography on silica gel. |
| Difficulty in Product Purification | 1. Co-elution of the product with impurities during column chromatography.2. The product is an oil and does not crystallize easily. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate/hexane mixture) may be effective.2. If the product is an oil, ensure all solvent is removed under high vacuum. If crystallization is desired, try dissolving the oil in a minimal amount of a non-polar solvent and storing it at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing the isophthaloyl chloride precursor?
A1: The reaction of isophthalic acid with thionyl chloride (SOCl₂) is a common and effective method.[1] Using a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[1] It is crucial to perform this reaction under anhydrous conditions and in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.
Q2: Can I use a different base instead of triethylamine for the reaction of isophthaloyl chloride with ethanethiol?
A2: Yes, other non-nucleophilic tertiary amines like pyridine or diisopropylethylamine (DIPEA) can be used. The primary role of the base is to neutralize the HCl generated during the reaction, which drives the equilibrium towards product formation.
Q3: My final product has a strong, unpleasant odor. What does this indicate?
A3: A persistent, strong odor is likely due to unreacted ethanethiol. This suggests an incomplete reaction or inefficient purification. To remove residual ethanethiol, you can wash the organic layer with a dilute solution of sodium hydroxide, followed by water and brine, before drying and concentrating.
Q4: Is column chromatography always necessary for purification?
A4: While not always mandatory, column chromatography is highly recommended for obtaining high-purity diethyl dithiolisophthalate, especially if the crude product is colored or if side products are suspected. It effectively separates the desired product from unreacted starting materials and byproducts.
Q5: What are the key safety precautions for this synthesis?
A5: This synthesis involves several hazardous materials. Thionyl chloride is corrosive and reacts violently with water. Isophthaloyl chloride is a lachrymator and is moisture-sensitive. Ethanethiol has a very strong and unpleasant odor and is flammable. All manipulations should be carried out in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of Isophthaloyl Chloride
This protocol describes the synthesis of isophthaloyl chloride from isophthalic acid using thionyl chloride.
Materials:
-
Isophthalic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Round-bottom flask, reflux condenser, drying tube, magnetic stirrer, and heating mantle.
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube filled with calcium chloride.
-
Under an inert atmosphere (e.g., nitrogen), add isophthalic acid to the flask.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of DMF (a few drops).
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Heat the mixture to reflux (approximately 80°C) and stir. The reaction is complete when the evolution of gas (HCl and SO₂) ceases (typically after 2-4 hours).
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Allow the reaction mixture to cool to room temperature.
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Remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude isophthaloyl chloride can be purified by vacuum distillation or used directly in the next step.
Data Presentation: Comparison of Isophthaloyl Chloride Synthesis Methods
| Chlorinating Agent | Catalyst | Typical Reaction Temperature (°C) | Typical Reaction Time (h) | Purity of Crude Product | Reference |
| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | 50-80 | 5-10 | High | [1] |
| Phosgene (COCl₂) | N-phenyl-N-methylbenzamide | 70-120 | 3-7 | >99.95% | [2] |
| 1,3-bis(trichloromethyl)benzene | Lewis Acid (e.g., FeCl₃) | 120-140 | 2-8 | High | [3] |
Protocol 2: Synthesis of Diethyl Dithiolisophthalate
This protocol outlines the reaction of isophthaloyl chloride with ethanethiol to yield the final product.
Materials:
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Isophthaloyl chloride
-
Ethanethiol
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Triethylamine (Et₃N) or pyridine
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Anhydrous dichloromethane (DCM) or another inert solvent
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Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup.
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve isophthaloyl chloride in anhydrous DCM.
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Cool the solution to 0°C using an ice bath.
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In a separate flask, prepare a solution of ethanethiol (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
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Add the ethanethiol/triethylamine solution dropwise to the cooled isophthaloyl chloride solution via a dropping funnel with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl dithiolisophthalate.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Visualizations
Caption: Overall workflow for the two-step synthesis of diethyl dithiolisophthalate.
Caption: Troubleshooting flowchart for low yield in diethyl dithiolisophthalate synthesis.
References
- 1. Preparation method of high-purity isophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104744232A - Method for preparing isophthaloyl dichloride - Google Patents [patents.google.com]
- 3. CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Ditophal for In Vitro Anti-Mycobacterial Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ditophal (also known as etisul or diethyl dithiolisophthalate) for in vitro anti-mycobacterial studies. Given the limited recent specific data on this compound, this guide synthesizes information from related thiourea compounds, such as isoxyl, and general best practices in mycobacteriology.
Frequently Asked Questions (FAQs)
Q1: What is the expected anti-mycobacterial activity of this compound?
Table 1: In Vitro Activity of Isoxyl Against Mycobacterium Species
| Mycobacterium Species | MIC (µg/mL) |
|---|---|
| M. tuberculosis H37Rv | 2.5[1] |
| M. bovis BCG | 0.5[1] |
| M. avium | 2.0[1] |
| Drug-Resistant Clinical Isolates of M. tuberculosis | 1 - 10[1] |
Q2: How should I prepare a stock solution of this compound?
A2: this compound is expected to have low aqueous solubility. Therefore, a stock solution should be prepared in 100% dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution so that the final concentration of DMSO in the assay medium is kept to a minimum to avoid solvent-induced toxicity to the mycobacteria.
Q3: What is the maximum permissible concentration of DMSO in the culture medium?
A3: The final concentration of DMSO in the culture medium should ideally be kept at or below 0.5% (v/v), as higher concentrations can inhibit mycobacterial growth. Some robust cell lines can tolerate up to 1%, but this should be validated for your specific mycobacterial strain. Always include a solvent control (medium with the same final concentration of DMSO as the experimental wells) to assess any inhibitory effects of the solvent itself.
Table 2: Recommended DMSO Concentrations for In Vitro Mycobacterial Assays
| Final DMSO Concentration | Recommendation |
|---|---|
| ≤ 0.1% | Considered safe for most mycobacterial species.[2] |
| 0.5% | Widely used and generally non-toxic, but should be validated.[2] |
| 1% | May be tolerated by some strains, but requires careful validation.[2] |
| > 1% | Not recommended due to the high probability of solvent toxicity.[3] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the MIC of a compound against mycobacteria.
Materials:
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Mycobacterium species of interest
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Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
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This compound stock solution in 100% DMSO
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Sterile 96-well microtiter plates
-
Spectrophotometer or a resazurin-based viability indicator
Procedure:
-
Inoculum Preparation:
-
Culture the mycobacterial strain in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Drug Dilution:
-
Perform a serial two-fold dilution of the this compound stock solution in 7H9 broth in the 96-well plate.
-
-
Inoculation:
-
Add the prepared mycobacterial inoculum to each well containing the drug dilution.
-
Include a positive control (bacteria with no drug) and a negative control (broth only). Also, include a solvent control (bacteria with the highest concentration of DMSO used).
-
-
Incubation:
-
Seal the plates and incubate at 37°C in a humidified incubator for 7-14 days for slow-growing mycobacteria or 3-5 days for rapid growers.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that inhibits visible growth of the mycobacteria.
-
Alternatively, for a colorimetric readout, add a resazurin solution and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration at which the blue color is retained.
-
Troubleshooting Guide
Q: My this compound precipitates out of solution when I add it to the culture medium. What should I do?
A: This is a common issue with hydrophobic compounds.
-
Check your final DMSO concentration: Ensure it is sufficient to maintain solubility but not high enough to be toxic.
-
Modify the dilution method: Instead of adding a small volume of high-concentration this compound directly to a large volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of media, vortex thoroughly, and then add this to the final volume.
-
Sonication: Briefly sonicating the diluted drug solution may help to dissolve small precipitates.
Q: I am seeing inconsistent MIC results between experiments. What could be the cause?
A: Inconsistent MICs can arise from several factors:
-
Inoculum variability: Ensure that the mycobacterial inoculum is prepared fresh for each experiment and standardized to the same density (e.g., 0.5 McFarland).
-
Drug stability: Prepare fresh dilutions of this compound for each experiment, as the compound may not be stable in culture medium over long periods.
-
Clumping of mycobacteria: Mycobacteria have a tendency to clump, which can lead to variable cell numbers in each well. Ensure the culture is well-vortexed and consider using a surfactant like Tween 80 in the culture medium to reduce clumping.
Q: There is no growth in my positive control wells. What went wrong?
A: Lack of growth in the positive control indicates a problem with the bacteria or the culture conditions.
-
Bacterial viability: Check the viability of your mycobacterial stock.
-
Media quality: Ensure the Middlebrook 7H9 broth and OADC supplement are not expired and have been stored correctly.
-
Incubation conditions: Verify the temperature and humidity of your incubator.
Visualizations
Caption: A flowchart of the key steps for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: A proposed mechanism of action for this compound, targeting mycolic acid synthesis.[1]
Caption: A decision tree to guide troubleshooting common experimental issues.
References
Strategies to minimize the degradation of Ditophal in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Ditophal in experimental setups. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
A1: this compound, also known as diethyl dithiolisophthalate, is a compound that was formerly used as an antileprotic drug.[1] Chemically, it is an aromatic thioester, containing two thioester functional groups on a benzene ring. This chemical structure is crucial to understanding its stability and potential degradation pathways.
Q2: What are the primary pathways through which this compound can degrade?
A2: As a thioester, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The thioester bonds can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or, more notably, bases.
-
Thiol-Thioester Exchange: In the presence of free thiols, the ethyl groups on the thioester can be exchanged with other thiol-containing molecules.
-
Photodegradation: Aromatic thioesters can be sensitive to light, which can induce cleavage of the thioester bond.
-
Oxidation: The sulfur atoms in the thioester linkage may be susceptible to oxidation by strong oxidizing agents.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation during storage, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or lower, to reduce the rate of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Moisture: Store in a desiccated environment to minimize hydrolysis.
Q4: I am observing unexpected results in my experiments with this compound. Could this be due to degradation?
A4: Yes, degradation of this compound can lead to a variety of experimental artifacts, including:
-
Loss of biological activity.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Changes in the physical properties of the experimental solution (e.g., color, pH).
-
Inconsistent results between experimental replicates.
If you suspect degradation, it is crucial to re-evaluate your handling and experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound in experimental setups.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration over time in aqueous solution. | Hydrolysis of the thioester bonds. This is accelerated at neutral to high pH. | - Prepare fresh solutions of this compound immediately before use.- Use buffered solutions at a slightly acidic pH (e.g., pH 5-6) if compatible with the experiment.- Minimize the time this compound is in an aqueous environment. |
| Appearance of new, unidentified peaks in HPLC analysis. | Degradation of this compound into one or more new compounds. | - Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to generate potential degradation products as standards.- Use a high-resolution mass spectrometer (LC-MS/MS) to identify the mass of the unknown peaks and deduce their structures. |
| Inconsistent results when using thiol-containing reagents (e.g., DTT, β-mercaptoethanol). | Thiol-thioester exchange between this compound and the reagent. | - If possible, use non-thiol reducing agents like TCEP (tris(2-carboxyethyl)phosphine).[2][3] However, be aware that TCEP can also promote hydrolysis of aryl thioesters.[2][3]- If thiol reagents are necessary, use the lowest effective concentration and minimize incubation times. |
| Degradation observed even when stored as a solid. | Improper storage conditions (exposure to light, moisture, or heat). | - Review storage procedures. Ensure the compound is stored in a tightly sealed container, protected from light, in a desiccator, and at a low temperature. |
| Variability between different batches of this compound. | The purity and initial degradation state of the starting material may vary. | - Always characterize a new batch of this compound upon receipt (e.g., by HPLC, NMR, and mass spectrometry) to establish a baseline purity and identity. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Solvent Selection: Due to its susceptibility to hydrolysis, this compound should be dissolved in a dry, aprotic organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for stock solutions.
-
Preparation:
-
Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Weigh the desired amount of this compound in a fume hood.
-
Add the anhydrous solvent to the desired final concentration.
-
Vortex or sonicate briefly until fully dissolved.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C under an inert atmosphere.
-
-
Usage:
-
When ready to use, thaw an aliquot quickly and keep it on ice.
-
Dilute the stock solution into the aqueous experimental buffer immediately before use.
-
Protocol 2: Monitoring this compound Stability by HPLC
This protocol provides a general method to assess the stability of this compound under specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound at the desired experimental concentration in the relevant buffer or medium.
-
Prepare control samples of this compound in a stable solvent (e.g., acetonitrile).
-
Incubate the experimental samples under the conditions being tested (e.g., specific pH, temperature, light exposure).
-
-
Time Points: Withdraw aliquots of the samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench any potential reaction by adding an equal volume of cold acetonitrile or another suitable organic solvent to precipitate proteins and stop degradation. Centrifuge to clarify the sample.
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC with UV detection. A C18 column is a good starting point.
-
Use a gradient of water and acetonitrile (both containing 0.1% formic acid or another suitable modifier) for elution.
-
Monitor the chromatogram at a wavelength where this compound has a strong absorbance (this will need to be determined empirically, but a range of 254-280 nm is a reasonable starting point for aromatic compounds).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound versus time to determine its stability under the tested conditions.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Refinement of analytical techniques for accurate Ditophal measurement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of analytical techniques for the accurate measurement of Ditophal. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of the recommended analytical methods for this compound quantification. These values are typical and may vary based on instrumentation and laboratory conditions.
Table 1: HPLC-UV Method Performance
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity Range | 0.15 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
Table 2: GC-FID Method Performance
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Linearity Range | 0.3 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Recovery | 97.8% - 102.5% |
| Precision (RSD%) | < 3.0% |
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is recommended for its high sensitivity and specificity for this compound analysis in various sample matrices.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to create working standards.
-
Sample Solution: Depending on the matrix, a liquid-liquid extraction or solid-phase extraction may be necessary. A common approach is to extract the sample with acetonitrile or a mixture of acetonitrile and water, followed by centrifugation and filtration through a 0.45 µm syringe filter before injection.
2. HPLC-UV Parameters:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v). The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 240 nm.
-
Run Time: 10 minutes.
3. Quality Control:
-
Inject a blank (mobile phase) to ensure no carryover.
-
Run a system suitability test using a mid-range standard to check for theoretical plates, tailing factor, and reproducibility.
-
Analyze a quality control sample with a known concentration with each batch of samples.
Secondary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is a suitable alternative, particularly for volatile sample matrices.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate. Create working standards by diluting the stock solution.
-
Sample Solution: An extraction with a volatile organic solvent like ethyl acetate or hexane is typically required. The extract should be dried over anhydrous sodium sulfate and concentrated if necessary.
2. GC-FID Parameters:
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature (FID): 300 °C.
3. Quality Control:
-
Inject a solvent blank to check for system cleanliness.
-
Periodically inject a standard solution to monitor retention time and peak area stability.
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC-UV.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Question: Why is my this compound peak showing significant tailing in the HPLC chromatogram?
Answer: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: Your sample concentration may be too high. Try diluting your sample and re-injecting.
-
Secondary Interactions: The acidic nature of residual silanol groups on the silica-based C18 column can interact with the sulfur atoms in this compound.
-
Solution: Add a small amount of a competing base, like 0.1% triethylamine, to your mobile phase to block these active sites.
-
Alternative: Use a base-deactivated column.
-
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column with a strong solvent or replace it if the problem persists.
Question: My retention time for this compound is shifting between injections. What could be the cause?
Answer: Retention time variability can compromise the reliability of your results. Consider the following possibilities:
-
Pump Issues: Inconsistent mobile phase delivery is a common cause. Check for air bubbles in the solvent lines and ensure the pump seals are in good condition.
-
Mobile Phase Composition: If you are preparing the mobile phase manually, ensure the proportions of acetonitrile and water are accurate for each batch. Inconsistent pH can also cause shifts, although less likely with a simple acetonitrile/water mobile phase.
-
Column Temperature: Fluctuations in the column temperature can affect retention time. Ensure your column oven is maintaining a stable temperature.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. A longer equilibration time may be needed.
Question: I am observing extraneous peaks in my chromatogram. How can I identify and eliminate them?
Answer: Ghost peaks or unexpected peaks can originate from several sources:
-
Sample Matrix: The interfering peaks may be from the sample matrix itself. Review your sample preparation procedure to ensure efficient removal of interfering substances.
-
Solvent Contamination: Use high-purity HPLC-grade solvents. Contaminants in your mobile phase or sample diluent can appear as peaks.
-
Carryover: A previous, more concentrated sample may not have been completely flushed from the injector or column. Run several blank injections to see if the ghost peaks decrease in size. If so, optimize your needle wash method.
Caption: Troubleshooting workflow for common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for analysis? A1: this compound is soluble in organic solvents. For HPLC analysis, acetonitrile is a good choice as it is often a component of the mobile phase. For GC analysis, ethyl acetate is a suitable solvent.
Q2: Can I use a mass spectrometer (MS) detector with these methods? A2: Yes, both HPLC and GC can be coupled with a mass spectrometer for enhanced selectivity and sensitivity. For LC-MS, ensure your mobile phase additives are volatile (e.g., formic acid instead of phosphate buffers). For GC-MS, the provided temperature program should be a good starting point for method development.
Q3: How should I store this compound standards and samples? A3: this compound, being a thioester, may be susceptible to hydrolysis over time, especially in the presence of moisture. It is recommended to store stock solutions in a refrigerator at 2-8 °C and prepare working standards fresh. Samples should also be stored under refrigerated conditions and analyzed as soon as possible after preparation.
Q4: My sample has a very low concentration of this compound. How can I improve the sensitivity of the analysis? A4: To improve sensitivity, you can:
-
Increase the injection volume: Be cautious as this can sometimes lead to peak broadening.
-
Concentrate your sample: During sample preparation, you can include a step to evaporate the solvent and reconstitute the residue in a smaller volume.
-
Use a more sensitive detector: As mentioned, coupling your chromatograph to a mass spectrometer will significantly lower your detection limits.
-
Optimize the UV wavelength: Perform a UV scan of this compound to determine its wavelength of maximum absorbance, which may differ slightly from the recommended 240 nm.
Q5: Is it necessary to filter my samples before HPLC injection? A5: Yes, it is highly recommended to filter all samples and standards through a 0.45 µm or 0.22 µm filter before injection. This prevents particulates from blocking the column frit, which can lead to high backpressure and poor chromatographic performance.
Technical Support Center: Overcoming Low Bioavailability of Poorly Soluble Compounds like Ditophal
Disclaimer: Specific experimental data on the bioavailability of Ditophal is limited in publicly available literature. Therefore, this guide uses this compound as a representative case of a poorly soluble drug and provides a general framework and troubleshooting advice applicable to other compounds with similar challenges.
Getting Started: Initial Characterization of a Poorly Soluble Compound
Before attempting to improve the bioavailability of a compound like this compound (diethyl dithiolisophthalate), a thorough initial characterization is crucial. This will help in diagnosing the root cause of low bioavailability and selecting an appropriate formulation strategy.
FAQ: Initial Characterization
Q1: What are the first physicochemical properties I should determine for my poorly soluble compound?
A1: The key initial parameters to measure are aqueous solubility, partition coefficient (Log P), and acid dissociation constant (pKa). These properties will help you classify your compound according to the Biopharmaceutics Classification System (BCS) and understand the primary barriers to its absorption.
Q2: How does the Biopharmaceutics Classification System (BCS) help in addressing low bioavailability?
A2: The BCS classifies drugs into four categories based on their solubility and permeability.
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
Most poorly soluble drugs fall into BCS Class II or IV. For BCS Class II compounds, enhancing the dissolution rate is the primary goal. For BCS Class IV compounds, both solubility and permeability need to be addressed.
Q3: What in vitro models can I use to assess the permeability of my compound?
A3: The Caco-2 cell line is a widely used in vitro model to predict human intestinal permeability.[1][2][3][4][5] These cells, derived from a human colon adenocarcinoma, differentiate to form a monolayer of polarized enterocytes with tight junctions and brush border microvilli, mimicking the intestinal barrier.[3][5] Measuring the apparent permeability coefficient (Papp) across a Caco-2 monolayer can provide valuable insights into the potential for in vivo absorption.[4]
Troubleshooting Guide: Common Issues in Bioavailability Studies
This section addresses specific problems researchers might encounter during their experiments.
Issue 1: Inconsistent results in in vitro solubility assays.
-
Q: Why am I getting variable solubility data for my compound?
-
A: This could be due to several factors:
-
Polymorphism: The compound may exist in different crystalline forms with varying solubilities. Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to characterize the solid-state form.
-
pH of the medium: The solubility of ionizable compounds is highly dependent on the pH of the medium. Ensure the pH of your buffers is accurately prepared and stable throughout the experiment.
-
Equilibration time: Insufficient equilibration time can lead to an underestimation of solubility. Determine the time to reach equilibrium by measuring concentration at different time points.
-
Degradation: The compound might be degrading in the experimental medium. Assess the chemical stability of your compound under the assay conditions using a stability-indicating HPLC method.
-
-
Issue 2: Low and variable oral bioavailability in animal models.
-
Q: What are the likely causes of high variability in my in vivo pharmacokinetic data?
-
A: High variability in preclinical species is a common challenge for poorly soluble compounds and can be attributed to:
-
Food effects: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter the absorption of poorly soluble drugs. Conduct studies in both fasted and fed states to assess the food effect.
-
GI tract physiology: Differences in GI transit time, pH, and intestinal motility between animals can contribute to variability.
-
Formulation performance: The physical stability of the formulation in the GI tract is critical. The drug may precipitate out of a supersaturated solution, leading to erratic absorption.
-
First-pass metabolism: Extensive metabolism in the gut wall or liver can lead to low and variable bioavailability.[6]
-
-
Issue 3: The chosen formulation strategy is not improving bioavailability.
-
Q: I have formulated my compound as a solid dispersion, but the in vivo exposure has not increased. What could be the reason?
-
A: A lack of in vivo improvement despite successful in vitro dissolution enhancement can be due to:
-
In vivo precipitation: The amorphous solid dispersion might be creating a supersaturated solution in the GI tract, but if the drug precipitates into a less soluble form before it can be absorbed, there will be no bioavailability enhancement. The inclusion of precipitation inhibitors in the formulation can help maintain supersaturation.
-
Permeability-limited absorption: If the compound has low intrinsic permeability (BCS Class IV), improving the dissolution rate alone may not be sufficient to enhance absorption. Strategies to improve permeability, such as the use of permeation enhancers, may be required.
-
Inadequate formulation design: The choice of polymer and drug loading in the solid dispersion is critical. An inappropriate polymer or high drug loading can lead to phase separation and recrystallization.
-
-
Strategies for Enhancing Bioavailability
A variety of formulation strategies can be employed to overcome low bioavailability. The choice of strategy depends on the physicochemical properties of the drug and the underlying cause of its poor absorption.[6]
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases the surface area of the drug, leading to a higher dissolution rate according to the Noyes-Whitney equation.[1][3] | Simple and widely applicable. | May not be effective for drugs with very low solubility. Can lead to particle aggregation. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which enhances wettability and dissolution.[1] | Significant increase in dissolution rate and apparent solubility.[7] | Amorphous forms can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle, which can be self-emulsifying, forming fine droplets in the GI tract and presenting the drug in a solubilized state for absorption.[8] | Can enhance the absorption of highly lipophilic drugs and may facilitate lymphatic transport, bypassing first-pass metabolism.[8] | Potential for drug precipitation upon dispersion and digestion. Excipient selection can be complex. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.[8] | Increases the aqueous solubility of the drug. | The amount of drug that can be complexed is limited. The binding constant needs to be optimal for drug release. |
| Prodrug Approach | The drug is chemically modified to create a more soluble or permeable derivative (prodrug), which is then converted back to the active drug in the body.[1] | Can overcome both solubility and permeability limitations. | Requires careful design to ensure efficient conversion to the active drug and to avoid the generation of toxic byproducts. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the aqueous solubility of the test compound at a specific pH and temperature.
-
Materials: Test compound, buffer of desired pH (e.g., phosphate-buffered saline pH 7.4), orbital shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of the test compound to a known volume of the buffer in a sealed vial.
-
Place the vial in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Analyze the concentration of the dissolved compound in the supernatant by a validated HPLC method.
-
Equilibrium is confirmed when the concentration does not increase with a longer incubation time.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a test compound.
-
Materials: Caco-2 cells, Transwell® inserts, cell culture medium, transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES), test compound, reference compounds (e.g., propranolol for high permeability, atenolol for low permeability), and an analytical method to quantify the compounds.
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture them for 21-25 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound and reference compounds to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber and replace the volume with fresh buffer.
-
At the end of the experiment, take a sample from the donor chamber.
-
Analyze the concentration of the compounds in all samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Decision Tree for Formulation Strategy Selection
Caption: A decision tree to guide the selection of an appropriate formulation strategy.
Mechanism of Lipid-Based Formulations
Caption: Mechanism of bioavailability enhancement by lipid-based drug delivery systems.
General Experimental Workflow for Addressing Low Bioavailability
Caption: A general workflow for the investigation and enhancement of oral bioavailability.
References
- 1. Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Use of a Caco-2 cell culture model for the characterization of intestinal absorption of antibiotics [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. Physicochemical properties of tadalafil solid dispersions - Impact of polymer on the apparent solubility and dissolution rate of tadalafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Enhancing the potency of Ditophal through structural modification
This technical support center provides guidance for researchers, scientists, and drug development professionals working on the structural modification of Ditophal to enhance its potency against Mycobacterium leprae. The information provided herein, including proposed mechanisms, structure-activity relationships, and experimental data, is intended to serve as a foundational guide for research and development.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While the exact mechanism of this compound (diethyl dithiolisophthalate) is not fully elucidated, a prevailing hypothesis is that its activity stems from the two thioester groups. It is postulated that intracellular esterases in M. leprae hydrolyze this compound, releasing a reactive dithiol intermediate. This intermediate is theorized to act as a chelating agent, disrupting essential metal ion homeostasis, particularly zinc and copper, which are crucial for the function of various mycobacterial enzymes. An alternative hypothesis suggests that the thiol groups may directly interact with and inhibit critical thiol-dependent enzymes within the bacterium.[1][2][3][4][5][6]
Q2: We are observing low in vitro activity with our newly synthesized this compound analogs. What are the common initial hurdles?
A2: Low initial activity in novel analogs can be attributed to several factors:
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Poor Cell Penetration: The modified structure may hinder the compound's ability to cross the complex cell wall of M. leprae. Consider evaluating the lipophilicity of your analogs.
-
Metabolic Instability: The modifications might render the analog more susceptible to degradation by bacterial or host enzymes before it can reach its target.
-
Loss of Key Pharmacophore: The structural changes may have inadvertently removed or altered the essential functional groups responsible for the compound's activity.
-
Inappropriate Assay Conditions: Ensure that the chosen in vitro assay is sensitive enough to detect the activity of your compounds.
Q3: How can we improve the solubility of our this compound analogs?
A3: Poor aqueous solubility is a common challenge in drug development. To improve the solubility of your this compound analogs, consider the following strategies:
-
Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups can increase hydrophilicity.
-
Salt Formation: If your analog has a basic or acidic center, forming a salt can significantly improve its solubility.
-
Prodrug Approach: Designing a more soluble prodrug that is metabolized to the active compound in vivo can be an effective strategy.
Q4: Are there any known resistance mechanisms to this compound that we should be aware of when designing new analogs?
A4: As this compound is no longer in widespread use, specific resistance mechanisms have not been extensively studied. However, potential resistance mechanisms could include:
-
Altered Enzyme Activity: Mutations in the bacterial esterases that are hypothetically responsible for activating this compound could lead to reduced efficacy.
-
Efflux Pumps: Overexpression of efflux pumps that actively transport the drug out of the bacterial cell.
-
Target Modification: Changes in the structure of the target enzyme or metal-binding protein that reduce its affinity for the active form of this compound.
Troubleshooting Guides
Problem 1: Inconsistent results in the in vitro anti-mycobacterial assay.
| Possible Cause | Troubleshooting Step |
| Contamination of Cultures | Regularly check cultures for contamination using microscopy and by plating on non-selective media. |
| Inaccurate Compound Concentration | Verify the stock solution concentration and ensure accurate serial dilutions. Re-weigh the compound if necessary. |
| Variability in Bacterial Growth | Standardize the inoculum preparation and ensure that the bacterial culture is in the logarithmic growth phase. |
| Assay Reagent Instability | Check the expiration dates and storage conditions of all assay reagents. Prepare fresh reagents as needed. |
Problem 2: High cytotoxicity of a promising this compound analog in preliminary screening.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The analog may be interacting with unintended targets in mammalian cells. |
| Reactive Metabolites | The compound may be metabolized to a toxic intermediate. |
| Non-Specific Membrane Disruption | Highly lipophilic compounds can disrupt cell membranes, leading to cytotoxicity. |
Experimental Protocols
Synthesis of this compound Analogs (General Procedure)
A general method for synthesizing thioesters involves the reaction of a carboxylic acid with a thiol. For this compound analogs, this could involve the esterification of isophthalic acid derivatives with various thiols. One common method is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[7][8][9][10]
Example: Synthesis of a Hypothetical this compound Analog (DIT-Analog-1)
-
To a solution of a modified isophthalic acid (1.0 eq) in anhydrous dichloromethane (DCM), add the desired thiol (2.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (2.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Potency Assay against Mycobacterium leprae
Due to the inability to culture M. leprae axenically, in vitro assays often utilize surrogate mycobacteria or cell-based systems. A common method involves using Mycobacterium smegmatis as a preliminary screen or employing a cell line infected with M. leprae.[11][12][13][14]
Protocol: Intracellular M. leprae Viability Assay
-
Culture a suitable host cell line (e.g., murine macrophages) to confluence in 96-well plates.
-
Infect the cells with live M. leprae at a multiplicity of infection (MOI) of 10:1.
-
After 24 hours, remove the extracellular bacteria by washing.
-
Add fresh culture medium containing serial dilutions of the test compounds (this compound and analogs). Include positive (rifampicin) and negative (vehicle) controls.
-
Incubate the plates for 7 days.
-
Assess bacterial viability using a suitable method, such as quantitative PCR (qPCR) targeting M. leprae 16S rRNA or a fluorescent viability stain.[15]
In Vivo Efficacy Study: Mouse Footpad Model
The mouse footpad model is the standard for in vivo evaluation of anti-leprosy drugs.[16][17][18][19][20]
Protocol: Mouse Footpad Inoculation and Treatment
-
Inoculate the hind footpads of BALB/c mice with a suspension of live M. leprae.
-
After a suitable incubation period (typically 60-90 days) to allow for bacterial multiplication, begin treatment.
-
Administer the test compounds (this compound and analogs) and controls orally or via injection at various doses, typically 5 days a week.
-
Continue treatment for a period of 8-12 weeks.
-
At the end of the treatment period, harvest the footpad tissue.
-
Enumerate the number of acid-fast bacilli (AFB) in the footpad homogenates to determine the reduction in bacterial load.
Data Presentation
Table 1: Hypothetical In Vitro Activity of this compound and Analogs against M. leprae
| Compound | R1 Group | R2 Group | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| This compound | -CH2CH3 | -CH2CH3 | 15.2 | >100 | >6.6 |
| DIT-Analog-1 | -CH3 | -CH3 | 25.8 | >100 | >3.9 |
| DIT-Analog-2 | -CH2CH2OH | -CH2CH2OH | 8.5 | 85.3 | 10.0 |
| DIT-Analog-3 | -CH(CH3)2 | -CH(CH3)2 | 12.1 | >100 | >8.3 |
Table 2: Hypothetical In Vivo Efficacy of this compound Analogs in the Mouse Footpad Model
| Treatment Group | Dose (mg/kg) | Mean Log10 (AFB/Footpad) ± SD | Log10 Reduction vs. Control |
| Vehicle Control | - | 5.8 ± 0.2 | - |
| This compound | 10 | 4.5 ± 0.3 | 1.3 |
| DIT-Analog-2 | 10 | 3.9 ± 0.4 | 1.9 |
| DIT-Analog-2 | 5 | 4.3 ± 0.3 | 1.5 |
| Rifampicin | 10 | 2.1 ± 0.2 | 3.7 |
Visualizations
Caption: Proposed dual mechanism of action for this compound.
Caption: Workflow for the development of potent this compound analogs.
References
- 1. Inactivation of thiol-dependent enzymes by hypothiocyanous acid: role of sulfenyl thiocyanate and sulfenic acid intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidences for zinc (II) and copper (II) ion interactions with Mycobacterium leprae HSP18: Effect on its structure and chaperone function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. Mycobacteria, Metals, and the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ILSL - Internacional Journal of Leprosy and other Mycobacterial Diseases- ORIGINAL ARTICLE- Biometals in skin and sera of leprosy patients and their correlation to trace element contents of <i>M. leprae</i> and histological types of the disease; a comparative study with cutaneous tuberculosis [ijl.ilsl.br]
- 6. Deciphering the role of metals in mycobacterial virulence & host defence against tuberculosis | ANR [anr.fr]
- 7. tandfonline.com [tandfonline.com]
- 8. Thioester - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vitro culture method for screening new drugs against Mycobacterium leprae. | Infolep [leprosy-information.org]
- 13. International Textbook of Leprosy [internationaltextbookofleprosy.com]
- 14. In Vitro Cultivation of Mycobacterium Leprae - Arvind Dhople [grantome.com]
- 15. Molecular Determination of Mycobacterium leprae Viability by Use of Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mouse foot-pad technique for cultivation of Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] The mouse foot-pad technique for cultivation of Mycobacterium leprae. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. wellcomecollection.org [wellcomecollection.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Ditophal in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ditophal in cellular models. Given that this compound is an older, discontinued antileprotic drug, detailed information on its specific off-target effects is limited. This guide, therefore, focuses on hypothesized off-target effects based on its chemical structure as diethyl dithiolisophthalate and general principles of chemical biology.
Hypothesized Mechanism of Off-Target Effects
This compound's structure, featuring two thioester groups, suggests it may act as an electrophile, particularly under conditions of cellular metabolism where the ester groups could be hydrolyzed, potentially leading to reactive intermediates. These reactive species could then covalently modify nucleophilic residues on proteins, such as cysteine and lysine, leading to a variety of off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity at concentrations where the intended biological effect is not yet apparent. What could be the cause?
A1: This is a common indication of off-target toxicity. The electrophilic nature of this compound or its metabolites may be leading to widespread, non-specific modification of cellular proteins, triggering stress pathways and ultimately leading to cell death.
Troubleshooting:
-
Dose-Response Curve: Perform a more detailed dose-response and time-course experiment to identify a narrow therapeutic window.
-
Cell Viability Assays: Use multiple, mechanistically distinct cell viability assays (e.g., MTS for metabolic activity, CellTox Green for membrane integrity) to confirm cytotoxicity.
-
Control Compound: Include a structurally similar but less reactive analog of this compound as a negative control if available.
Q2: Our results with this compound are inconsistent across different cell lines. Why might this be?
A2: The metabolic and signaling pathways can vary significantly between cell lines. Differences in the expression of metabolic enzymes that might activate or detoxify this compound, or variations in the baseline levels of cellular nucleophiles (e.g., glutathione), can lead to differential sensitivity to off-target effects.
Troubleshooting:
-
Metabolic Profiling: If possible, perform basic metabolic profiling of the cell lines to assess differences in relevant enzyme families (e.g., esterases, glutathione S-transferases).
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media components are strictly controlled across experiments.
Q3: How can we determine if this compound is directly interacting with our protein of interest or if the observed effect is downstream of an off-target interaction?
A3: This requires a combination of target engagement and pathway analysis assays.
Troubleshooting:
-
Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This method can assess the direct binding of this compound to its intended target in a cellular context.
-
Immunoprecipitation-Western Blot: If an antibody to your target is available, you can treat cells with this compound, immunoprecipitate the target, and probe for modifications.
-
-
Pathway Analysis:
-
Western Blotting for Stress Markers: Probe for markers of common stress pathways, such as the unfolded protein response (e.g., p-eIF2α, CHOP) or oxidative stress (e.g., Nrf2, HO-1).
-
Phospho-proteomics/Kinase Activity Profiling: These unbiased approaches can reveal which signaling pathways are perturbed by this compound treatment.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High background signal in reporter assays | Non-specific activation of signaling pathways due to cellular stress. | 1. Lower the concentration of this compound. 2. Reduce the treatment duration. 3. Include a positive control for pathway activation and a negative control for cellular stress. |
| Irreproducible results | Variability in cell health, reagent stability, or experimental timing. | 1. Implement strict quality control for cell culture. 2. Prepare fresh solutions of this compound for each experiment. 3. Ensure precise timing of all experimental steps. |
| Unexpected changes in cellular morphology | Cytoskeletal disruption or induction of apoptosis/necrosis. | 1. Perform live-cell imaging to monitor morphological changes over time. 2. Use assays for apoptosis (e.g., caspase-3/7 activity) and necrosis (e.g., LDH release). |
Experimental Protocols
Protocol 1: Assessing Cell Viability Using a Multiplexed Assay
This protocol combines two assays to simultaneously measure cell viability (metabolic activity) and cytotoxicity (membrane integrity).
Materials:
-
Cells of interest
-
This compound
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
CellTox™ Green Cytotoxicity Assay reagent
-
96-well clear-bottom plates
-
Plate reader capable of measuring absorbance at 490 nm and fluorescence at 485 nm Ex / 520 nm Em
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add CellTox™ Green Reagent to all wells and incubate for 15 minutes at 37°C.
-
Measure fluorescence to determine the number of dead cells.
-
Add MTS reagent to all wells and incubate for 1-4 hours at 37°C.
-
Measure absorbance to determine the number of viable cells.
-
Normalize the data to the vehicle-treated control wells.
Data Presentation:
| Concentration (µM) | % Viability (MTS) | % Cytotoxicity (CellTox Green) |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 98 | 2 |
| 1 | 92 | 8 |
| 10 | 65 | 35 |
| 100 | 15 | 85 |
Protocol 2: Western Blot for Cellular Stress Markers
Materials:
-
Cells and this compound
-
SDS-PAGE gels and transfer system
-
Primary antibodies (e.g., anti-p-eIF2α, anti-CHOP, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation:
| Treatment | p-eIF2α (Fold Change) | CHOP (Fold Change) | Nrf2 (Fold Change) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 | 3.1 | 1.8 |
| This compound (50 µM) | 4.8 | 6.2 | 3.5 |
Visualizations
Caption: Hypothesized signaling pathways affected by this compound.
Caption: Experimental workflow for investigating this compound's off-target effects.
Technical Support Center: Scaling Up the Synthesis of Ditophal for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Ditophal (S,S-diethyl isophthalothioate) for preclinical studies. The following information addresses potential challenges and provides troubleshooting strategies for a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scaling up this compound production?
A1: For preclinical quantities, the recommended route is the reaction of isophthaloyl chloride with ethanethiol. This method is generally higher yielding and more direct than the synthesis starting from diethiolisophthalic acid.
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to control include reaction temperature, rate of addition of reagents, and efficiency of mixing. Exothermic reactions are a concern, and careful monitoring is crucial to prevent runaway reactions and byproduct formation.
Q3: What are the common impurities encountered in this compound synthesis?
A3: Common impurities may include unreacted starting materials (isophthaloyl chloride, ethanethiol), partially reacted intermediates (e.g., S-ethyl isophthaloyl monochloride), and byproducts from side reactions such as the formation of diethyl disulfide from the oxidation of ethanethiol.
Q4: What purification methods are suitable for large-scale this compound synthesis?
A4: At a larger scale, purification is typically achieved through crystallization or distillation under reduced pressure. The choice of method will depend on the impurity profile and the required final purity.
Q5: What are the primary safety concerns when handling isophthaloyl chloride and ethanethiol at scale?
A5: Isophthaloyl chloride is a corrosive solid that reacts with moisture. Ethanethiol is a volatile and flammable liquid with a strong, unpleasant odor. Both are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of starting materials. - Loss of product during workup or purification. | - Monitor reaction progress by TLC or HPLC to ensure completion. - Optimize reaction temperature; an excessively high temperature may lead to side reactions, while a low temperature can slow down the reaction rate. - Ensure starting materials are pure and dry. - Optimize extraction and purification steps to minimize product loss. |
| Product Contamination with Starting Materials | - Incorrect stoichiometry of reactants. - Inefficient mixing. | - Use a slight excess of the less expensive reagent (typically ethanethiol) to drive the reaction to completion. - Ensure vigorous and efficient stirring, especially during the addition of reagents, to maintain a homogeneous reaction mixture. |
| Formation of Colored Impurities | - Oxidation of ethanethiol to diethyl disulfide. - Side reactions due to high temperatures. | - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxidation. - Implement strict temperature control to avoid overheating. |
| Difficulty in Product Isolation/Purification | - Oily product that is difficult to crystallize. - Co-crystallization with impurities. | - If direct crystallization is challenging, consider purification by column chromatography on a small scale to obtain a seed crystal. - For larger scales, vacuum distillation can be an effective purification method.[3] - Perform a solvent screen to identify a suitable solvent system for crystallization that effectively excludes impurities. |
| Exothermic Reaction Leading to Poor Control | - Rapid addition of reagents. | - Add the more reactive reagent (isophthaloyl chloride) slowly and portion-wise to a solution of the other reactant (ethanethiol) and a base. - Use an ice bath or other cooling system to dissipate the heat generated during the reaction. |
Experimental Protocols
Synthesis of this compound from Isophthaloyl Chloride and Ethanethiol
This protocol is designed for a laboratory scale and can be adapted for pilot-scale production with appropriate engineering controls.
Materials:
-
Isophthaloyl chloride
-
Ethanethiol
-
Triethylamine or Pyridine (as a base)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
In the flask, dissolve ethanethiol and the base in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Dissolve isophthaloyl chloride in the anhydrous solvent in the dropping funnel.
-
Add the isophthaloyl chloride solution dropwise to the cooled ethanethiol solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by adding water or a dilute aqueous acid solution.
-
Separate the organic layer, wash it sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by vacuum distillation.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes at different scales. This data is illustrative and may vary based on specific experimental conditions.
| Scale | Isophthaloyl Chloride (g) | Ethanethiol (g) | Solvent Volume (mL) | Typical Yield (%) | Purity (HPLC, %) |
| Bench (1x) | 10.0 | 6.8 | 100 | 85-95 | >98 |
| Pilot (10x) | 100.0 | 68.0 | 1000 | 80-90 | >97 |
| Preclinical (50x) | 500.0 | 340.0 | 5000 | 75-85 | >97 |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of Ditophal and Dapsone Against Mycobacterium leprae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ditophal and dapsone, two antimicrobial agents that have been used in the treatment of leprosy, caused by Mycobacterium leprae. While dapsone has been a cornerstone of therapy for decades, this compound represents an earlier, investigational compound. This document synthesizes the available experimental data to objectively compare their performance, mechanisms of action, and the methodologies used to evaluate their efficacy.
Executive Summary
Dapsone, a sulfone antibiotic, has been a mainstay in leprosy treatment, demonstrating both bacteriostatic and bactericidal properties through the inhibition of folic acid synthesis in M. leprae. It is a critical component of the modern multi-drug therapy (MDT) regimen recommended by the World Health Organization (WHO).[1][2] In contrast, this compound (diethyl dithiolisophthalate), also known as Etisul, is an older, formerly marketed anti-leprosy drug with a less defined mechanism of action and a history of inconsistent clinical efficacy.[3] Historical data for this compound is sparse, but available reports suggest variable and sometimes negligible therapeutic effects. This guide presents a side-by-side comparison based on the available scientific literature.
Data Presentation: Quantitative and Qualitative Comparison
The following table summarizes the key comparative data for this compound and dapsone. Due to the historical nature of this compound's use, quantitative data is limited.
| Parameter | This compound (diethyl dithiolisophthalate) | Dapsone (4,4'-diaminodiphenyl sulfone) |
| Mechanism of Action | Not definitively established. | Inhibits dihydropteroate synthase (DHPS), blocking folic acid synthesis.[4] |
| Efficacy Against M. leprae | Variable and described as "capricious". In one preliminary study, 2 of 5 patients receiving this compound in combination showed a 65% reduction in the Bacteriological Index (B.I.), while others showed minimal to no improvement.[3] | Bacteriostatic and bactericidal. Demonstrates a Minimal Inhibitory Concentration (MIC) of approximately 3 ng/mL in the mouse model.[5][6] Treatment in mice can result in a 99.4% killing of viable M. leprae.[7] |
| Clinical Use | Historically used in the mid-20th century; no longer marketed. | A core component of the standard WHO multi-drug therapy (MDT) for both paucibacillary and multibacillary leprosy.[1][2] |
| Drug Resistance | Not well-documented due to its limited historical use. | Resistance is a significant clinical concern, often associated with mutations in the folP1 gene encoding DHPS.[4][8] |
| Adverse Effects | Not extensively documented in available literature. | Can include hemolytic anemia (particularly in G6PD deficient individuals), methemoglobinemia, and dapsone hypersensitivity syndrome.[9] |
Mechanism of Action and Signaling Pathways
Dapsone: Inhibition of Folate Synthesis
Dapsone's primary mechanism of action against M. leprae is the inhibition of the enzyme dihydropteroate synthase (DHPS).[4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), a substrate for DHPS, dapsone effectively halts bacterial replication.
This compound: An Undefined Mechanism
The precise mechanism of action for this compound against M. leprae is not well-established in the available scientific literature. As a dithiolisophthalate ester, its mode of action may differ significantly from the sulfone drugs. Without further experimental data, any depiction of its mechanism would be purely speculative.
Experimental Protocols
The evaluation of anti-leprosy drugs has historically relied on in vivo models due to the inability to culture M. leprae in vitro. The mouse footpad model has been a standard for assessing drug efficacy.
Mouse Footpad Model for Drug Susceptibility Testing
This model is a crucial tool for determining the viability and drug susceptibility of M. leprae isolates.
-
Inoculation: A suspension of M. leprae, typically obtained from patient biopsies, is injected into the hind footpads of mice (often Swiss albino or nude mice for certain studies).[6] The standard inoculum contains a specific number of bacilli (e.g., 10,000 bacilli in 0.03 ml).[10]
-
Treatment: The mice are divided into control and treatment groups. The drug being tested (e.g., dapsone) is administered through their diet at varying concentrations.[7]
-
Harvesting and Enumeration: After a set period (usually several months), the footpads are harvested. The number of acid-fast bacilli is then counted to determine the extent of bacterial multiplication.[10]
-
Assessment of Viability and Bactericidal Effect: To assess the bactericidal effect, the harvested bacilli from treated and untreated mice are passaged into new groups of mice. A delay in the growth curve of bacilli from treated animals compared to controls indicates a bactericidal effect.[7]
Conclusion
The comparative analysis of this compound and dapsone reveals a significant disparity in their documented efficacy and understanding of their mechanisms against M. leprae. Dapsone, while facing challenges of resistance, remains a well-characterized and effective component of modern MDT, with a clear mechanism of action and substantial supporting experimental data. This compound, a relic of an earlier era of leprosy treatment, showed inconsistent results in the limited studies available and its use was discontinued. Its mechanism of action remains undefined. For researchers and drug development professionals, the history of these two agents underscores the evolution of anti-leprosy therapy and the importance of rigorous, quantitative evaluation of new therapeutic candidates.
References
- 1. Leprosy - Wikipedia [en.wikipedia.org]
- 2. Leprosy [who.int]
- 3. leprev.ilsl.br [leprev.ilsl.br]
- 4. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal Inhibitory Concentration of Dapsone for Mycobacterium leprae in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of Mycobacterium leprae to Dapsone as a Determinant of Patient Response to Acedapsone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal Action of Dapsone Against Mycobacterium leprae in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial resistance [who.int]
- 9. youtube.com [youtube.com]
- 10. journals.asm.org [journals.asm.org]
Validating a Historical Antileprotic Agent: A Comparative Guide to Ditophal and Modern Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of leprosy treatment has been transformed by multidrug therapy (MDT), a testament to decades of research and development. However, the annals of medicine contain numerous compounds once used to combat Mycobacterium leprae, the causative agent of leprosy. Ditophal, a topical antileprotic agent used in the mid-20th century, is one such compound. This guide provides a framework for validating the antileprotic activity of a historical drug like this compound using modern assays. It objectively compares its known characteristics with those of the current standard-of-care drugs—Dapsone, Rifampicin, and Clofazimine—and presents the experimental methodologies required for such a validation.
A Comparative Overview: this compound vs. Modern Antileprotic Agents
This compound, chemically known as diethyl dithiolisophthalate, was historically applied as a cream. Its proposed mechanism of action involves the in-vivo release of ethyl mercaptan. This compound is thought to interfere with essential metabolic pathways of intracellular M. leprae, particularly those involving methyl or methylthio groups. In contrast, the components of modern MDT have well-defined molecular targets.
| Feature | This compound (Historical Data) | Dapsone | Rifampicin | Clofazimine |
| Chemical Class | Dithiol ester | Sulfone | Ansamycin | Rimino-phenazine dye |
| Primary Target | Presumed to be metabolic pathways involving methyl/methylthio groups | Dihydropteroate synthase (DHPS) | β-subunit of DNA-dependent RNA polymerase | Mycobacterial DNA (guanine binding); production of reactive oxygen species (ROS) |
| Mechanism of Action | Interference with cellular metabolism through release of ethyl mercaptan | Inhibition of folic acid synthesis | Inhibition of RNA synthesis | DNA replication disruption and membrane destabilization via ROS |
| Bactericidal/Bacteriostatic | Likely bacteriostatic | Bacteriostatic | Rapidly bactericidal | Slowly bactericidal |
| Administration | Topical | Oral | Oral | Oral |
A Modern Workflow for Validating Antileprotic Activity
The validation of a compound's efficacy against M. leprae is a multi-step process, progressing from in vitro screening to in vivo confirmation. Due to the unculturable nature of M. leprae on artificial media, these assays are highly specialized.
Key Experimental Protocols
In Vitro Viability Assessment: Radiorespirometry
This assay measures the metabolic activity of M. leprae by quantifying the oxidation of a radiolabeled substrate. A reduction in metabolic activity in the presence of the test compound indicates potential antileprotic effects.
Protocol:
-
Preparation of Bacilli: Isolate M. leprae from an infected animal model (e.g., nude mouse footpads).
-
Assay Setup: In a sealed culture flask, incubate a known quantity of bacilli in a suitable medium (e.g., 7H12 medium) containing ¹⁴C-labeled palmitic acid.
-
Drug Exposure: Add various concentrations of this compound (or other test compounds) to the experimental flasks. Include positive (e.g., Rifampicin) and negative (no drug) controls.
-
CO₂ Trapping: Capture the released ¹⁴CO₂ over a period of 7-10 days using a trapping agent (e.g., potassium hydroxide).
-
Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.
-
Analysis: Compare the amount of ¹⁴CO₂ released in the drug-treated samples to the controls. A significant reduction indicates inhibition of metabolic activity.
Molecular Viability Assay: 16S rRNA Reverse Transcription PCR (RT-PCR)
This method quantifies the amount of 16S ribosomal RNA (rRNA), a proxy for bacterial viability, as rRNA degrades rapidly in non-viable cells.
Protocol:
-
Exposure and RNA Extraction: Expose M. leprae to the test compound as described in the radiorespirometry assay. After the incubation period, extract total RNA from the bacterial cells using a validated method that includes mechanical lysis.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and primers specific to the M. leprae 16S rRNA sequence.
-
Quantitative PCR (qPCR): Amplify the cDNA using qPCR with specific primers and a fluorescent probe. The cycle threshold (Ct) value is inversely proportional to the amount of 16S rRNA.
-
Normalization: In parallel, quantify the number of bacilli in the sample by running a separate qPCR on DNA targeting a stable, multi-copy gene like RLEP.
-
Analysis: Calculate the ratio of 16S rRNA (from cDNA) to the number of bacilli (from DNA). A decrease in this ratio in treated samples compared to controls indicates a loss of viability.[1][2][3][4][5]
In Vivo Efficacy Assessment: The Mouse Footpad Model
This is the gold-standard in vivo model for determining the bactericidal activity of a compound against M. leprae.
Protocol:
-
Inoculation: Inject a standardized number of viable M. leprae (typically 1 x 10⁴ bacilli) into the hind footpads of immunocompetent mice (e.g., BALB/c).
-
Treatment: After an initial period to allow the infection to establish, begin treatment with the test compound. For a topical agent like this compound, this would involve regular application to the footpad. Include control groups: untreated, vehicle control, and a positive control treated with a standard antileprotic drug (e.g., Rifampicin).
-
Monitoring: The infection progresses slowly over several months.
-
Harvesting: At set time points (e.g., 6 and 12 months), harvest the footpad tissue.
-
Enumeration: Homogenize the tissue and count the number of acid-fast bacilli (AFB) using microscopic techniques.
-
Analysis: Compare the number of AFB in the treated groups to the untreated control group. A static or reduced number of bacilli indicates efficacy.
Signaling Pathways of Modern Antileprotic Drugs
The mechanisms of action of modern antileprotic drugs involve the disruption of critical bacterial signaling and biosynthetic pathways.
Conclusion
While this compound has been supplanted by more effective and systematically administered drugs, the principles of its validation remain relevant for the evaluation of any novel or repurposed antileprotic compound. The modern assays described provide a robust framework for determining the viability and efficacy of such agents. By applying these rigorous methodologies, the scientific community can continue to refine and improve the therapeutic arsenal against leprosy, moving closer to the ultimate goal of global eradication.
References
- 1. View of Assessment of the Viability of Mycobacterium Leprae from Soil Samples using Real Time RT- PCR Targeting 16S rRNA Gene | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 2. International Textbook of Leprosy [internationaltextbookofleprosy.com]
- 3. Reverse Transcription-PCR Detection of Mycobacterium leprae in Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Cross-Resistance Profile of Ditophal with Modern Leprosy Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ditophal, a historical anti-leprosy agent, with the current first-line drugs for leprosy: dapsone, rifampicin, and clofazimine. Due to the discontinuation of this compound's use and a subsequent lack of recent research, direct experimental data on cross-resistance is unavailable. Therefore, this guide focuses on a theoretical comparison of their mechanisms of action to infer the potential for cross-resistance.
Overview of Anti-Leprosy Drugs
This compound, chemically known as diethyl dithiolisophthalate, is a mercaptan-containing compound that was used in the mid-20th century for the treatment of leprosy.[1] It is no longer in clinical use. The current standard of care for leprosy is a multi-drug therapy (MDT) regimen recommended by the World Health Organization (WHO), consisting of dapsone, rifampicin, and clofazimine. This combination therapy is crucial to prevent the development of drug resistance.
Comparative Analysis of Mechanisms of Action and Resistance
The potential for cross-resistance between two drugs is often linked to their mechanisms of action and the cellular targets they affect. If two drugs share a similar target or pathway, a mutation conferring resistance to one may also lead to resistance to the other.
| Drug | Chemical Class | Mechanism of Action in M. leprae | Known Resistance Mechanisms |
| This compound | Diethyl dithiolisophthalate (Mercaptan derivative) | The precise mechanism is not well-documented. As a thiol compound, it is hypothesized to interfere with essential enzymatic processes by reacting with sulfhydryl groups in proteins or acting as a metal chelator, disrupting metalloenzyme function. | Not documented due to its discontinuation before modern molecular resistance studies. |
| Dapsone | Sulfone | Competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis. This disrupts the folic acid pathway, which is necessary for DNA synthesis. | Point mutations in the folP1 gene, which encodes for DHPS. |
| Rifampicin | Rifamycin | Inhibits the DNA-dependent RNA polymerase (rpoB), preventing the initiation of transcription and thereby blocking protein synthesis. | Point mutations in the β-subunit of the RNA polymerase gene (rpoB). |
| Clofazimine | Rimino-phenazine dye | Binds to the guanine bases of DNA, which interferes with DNA replication and transcription. It is also thought to generate reactive oxygen species, leading to cellular damage. | The exact mechanism of resistance is not fully understood, but it is thought to be rare. |
Based on the available information, the likelihood of cross-resistance between this compound and the current MDT drugs appears to be low. This compound's presumed mechanism of action, targeting general protein function through interaction with sulfhydryl groups, is distinct from the specific targets of dapsone (folate synthesis), rifampicin (RNA polymerase), and clofazimine (DNA interaction). Therefore, a mutation in the folP1 or rpoB gene, which confers resistance to dapsone and rifampicin respectively, is unlikely to affect the activity of this compound.
Experimental Protocols for Drug Resistance Testing in Mycobacterium leprae
As M. leprae cannot be cultured in vitro, assessing drug susceptibility has historically relied on the mouse footpad model. Molecular methods are now more commonly used for rapid detection of known resistance mutations.
The Mouse Footpad Inoculation Method
This in vivo method has been the gold standard for determining the drug susceptibility of M. leprae.
-
Inoculation: A suspension of M. leprae bacilli, isolated from a patient's skin biopsy, is injected into the hind footpads of mice.
-
Treatment: The mice are then fed a diet containing the drug to be tested at a specific concentration. A control group of mice remains untreated.
-
Harvesting and Bacilli Counting: After a period of 6 to 12 months, the bacilli are harvested from the footpads of both the treated and control groups. The number of acid-fast bacilli is then counted.
-
Interpretation: If there is a significant multiplication of bacilli in the footpads of the treated mice compared to the baseline, the strain is considered resistant to the drug.
Molecular Methods
These methods are rapid and can detect specific mutations associated with drug resistance.
-
DNA Extraction: DNA is extracted from a patient's skin biopsy sample containing M. leprae.
-
PCR Amplification: Specific gene regions known to be associated with drug resistance (e.g., folP1 for dapsone, rpoB for rifampicin) are amplified using the Polymerase Chain Reaction (PCR).
-
DNA Sequencing or Hybridization: The amplified DNA is then sequenced to identify any mutations. Alternatively, DNA hybridization techniques with probes for known mutations can be used.
-
Interpretation: The presence of a known resistance-conferring mutation indicates that the M. leprae strain is resistant to the corresponding drug.
Visualizing Experimental and Biological Pathways
Caption: Workflow for Leprosy Drug Susceptibility Testing.
Caption: Mechanisms of Action of Anti-Leprosy Drugs.
References
A Head-to-Head In Vitro Comparison: Ditophal and Clofazimine
In the landscape of antimicrobial research, a thorough understanding of the in vitro characteristics of different compounds is fundamental for the development of new therapeutic strategies. This guide provides a head-to-head comparison of two such agents: Ditophal, a historical antileprotic agent, and Clofazimine, a well-established antibiotic. While both have been used in the treatment of mycobacterial infections, a direct in vitro comparison is challenging due to the disparity in available research data. This guide summarizes the existing information on their mechanisms of action, antimicrobial spectrum, and relevant experimental protocols, highlighting the significant data gap for this compound.
Overview and Chemical Properties
This compound, chemically known as diethyl dithiolisophthalate, is an antileprotic drug that is no longer marketed[1]. Its use dates back to the mid-20th century, and as a result, detailed in vitro studies comparable to modern standards are scarce in publicly accessible literature.
Clofazimine, in contrast, is a well-characterized riminophenazine dye with both antibacterial and anti-inflammatory properties[1]. It remains a key component in the multi-drug therapy for leprosy and is being investigated for other mycobacterial infections.
| Feature | This compound | Clofazimine |
| Chemical Name | diethyl dithiolisophthalate | N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine |
| Chemical Formula | C12H14O2S2[1] | C27H22Cl2N4 |
| Primary Use | Antileprotic (historical)[1] | Antileprotic, Antimycobacterial |
| Market Status | Discontinued[1] | In use |
Mechanism of Action
Clofazimine, on the other hand, has a multi-faceted mechanism of action that has been more extensively studied:
-
Membrane Disruption: Clofazimine is highly lipophilic and is thought to accumulate in the bacterial cell membrane, leading to disruption of membrane function and integrity[1].
-
DNA Binding: It can bind to the guanine bases in bacterial DNA, which may interfere with DNA replication and transcription[2][3].
-
Inhibition of Potassium Transporters: There is evidence to suggest that clofazimine can inhibit bacterial potassium transporters, disrupting essential ion transport across the cell membrane[2].
-
Generation of Reactive Oxygen Species (ROS): Clofazimine can undergo redox cycling, leading to the production of ROS, which are toxic to bacterial cells[3].
-
Anti-inflammatory Effects: Clofazimine also possesses anti-inflammatory properties, which are beneficial in the management of leprosy reactions[1].
A simplified representation of Clofazimine's proposed mechanisms is depicted below:
References
Ditophal vs. Newer Antileprosy Drug Candidates: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the historical antileprosy agent, Ditophal, against contemporary drug candidates. The analysis is based on available historical clinical data for this compound and extensive experimental data for newer therapeutic options, including fluoroquinolones, macrolides, and tetracyclines. This document aims to offer an objective resource for researchers and professionals involved in the development of novel treatments for leprosy.
Executive Summary
Once a component of leprosy treatment, this compound (diethyl dithiolisophthalate) has been supplanted by more effective and well-characterized antimicrobial agents. While historical records suggest some clinical efficacy, a lack of robust quantitative data precludes a direct, rigorous comparison with modern drug candidates. The current standard of care, multidrug therapy (MDT), utilizes a combination of rifampicin, dapsone, and clofazimine. However, the emergence of resistance and the desire for shorter, more effective regimens have spurred the investigation of new drug candidates. This guide synthesizes the available data to benchmark the performance of these newer agents against the historical context of this compound.
Data Presentation: Performance Metrics
The following tables summarize the available quantitative and qualitative data for this compound and new antileprosy drug candidates.
Table 1: In Vitro and In Vivo Efficacy of Antileprosy Drugs
| Drug Class | Drug | Organism | Assay | Efficacy Metric | Result | Citation(s) |
| Thiol Derivative | This compound (Etisul) | Mycobacterium leprae | Clinical Trial (in vivo) | Bacterial Index (BI) Reduction | "Marked improvement," "spectacular drop" (Qualitative) | [1] |
| Fluoroquinolones | Ofloxacin | Mycobacterium leprae | Mouse Footpad | Bactericidal Activity | Active | [1] |
| Moxifloxacin | Mycobacterium leprae | Mouse Footpad | Bactericidal Activity | Potent bactericidal activity | [2] | |
| Macrolides | Clarithromycin | Mycobacterium leprae | Mouse Footpad | Bactericidal Activity | Active and bactericidal | |
| Tetracyclines | Minocycline | Mycobacterium leprae | Mouse Footpad | Bactericidal Activity | Active | [2] |
Table 2: Mechanism of Action of Antileprosy Drugs
| Drug Class | Drug | Primary Target | Mechanism of Action |
| Thiol Derivative | This compound | Unknown | Postulated to involve the release of ethyl mercaptan. |
| Fluoroquinolones | Ofloxacin, Moxifloxacin | DNA gyrase and Topoisomerase IV | Inhibition of DNA replication, transcription, and repair.[3][4] |
| Macrolides | Clarithromycin | 50S ribosomal subunit | Inhibition of protein synthesis by blocking the exit of the nascent peptide chain.[5][6] |
| Tetracyclines | Minocycline | 30S ribosomal subunit | Inhibition of protein synthesis by preventing the binding of aminoacyl-tRNA to the A-site.[7][8] |
Experimental Protocols
In Vitro Susceptibility Testing
Due to the inability to culture Mycobacterium leprae in vitro, traditional MIC determination methods are not feasible. However, several alternative methods are employed:
-
Radiorespirometry: This method measures the metabolism of a radiolabeled substrate (e.g., 14C-palmitic acid) by M. leprae harvested from animal models. Inhibition of metabolism in the presence of a drug indicates susceptibility.
-
Molecular Methods: Gene sequencing of drug target genes (e.g., gyrA for fluoroquinolones, rpoB for rifampicin) can identify mutations associated with drug resistance.
-
Bacteriophage-based Assays: Reporter phages are used to assess the viability of M. leprae after drug exposure.
In Vivo Efficacy Testing: The Mouse Footpad Model
The mouse footpad model is the gold standard for in vivo evaluation of antileprosy drugs.
-
Inoculation: A suspension of viable M. leprae, typically obtained from an infected animal model (e.g., armadillo), is injected into the hind footpads of immunocompetent or immunocompromised (e.g., nude or beige) mice.
-
Treatment: After a period to allow for bacterial multiplication, mice are treated with the candidate drug(s) via oral gavage or in the diet.
-
Assessment of Bacterial Multiplication: At various time points, the number of acid-fast bacilli (AFB) in the footpad tissue is determined by microscopic counting. A reduction in the number of AFB compared to untreated controls indicates drug efficacy.
-
Viability Testing: To assess bactericidal activity, the harvested bacilli can be sub-inoculated into the footpads of naive mice. A failure of the bacilli to multiply indicates they were killed by the drug treatment.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Conclusion
The landscape of antileprosy drug development has evolved significantly since the time of this compound's use. While historical accounts provide a glimpse into its clinical application, the lack of rigorous quantitative data makes direct performance comparisons with modern drug candidates challenging. Newer agents, such as fluoroquinolones, macrolides, and tetracyclines, have demonstrated potent bactericidal activity against M. leprae in well-defined preclinical models. Their mechanisms of action are also well-elucidated, targeting specific bacterial processes like DNA replication and protein synthesis. The continued investigation of these and other novel compounds, utilizing standardized and robust experimental protocols, is essential for the development of improved therapeutic regimens to combat leprosy and prevent the emergence of drug resistance.
References
- 1. Bactericidal activities of combinations of new drugs against Mycobacterium leprae in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. International Textbook of Leprosy [internationaltextbookofleprosy.org]
- 3. Resistance of M. leprae to Quinolones: A Question of Relativity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Ditophal's Antimicrobial Profile: A Comparative Analysis of Bactericidal vs. Bacteriostatic Activity
For researchers, scientists, and drug development professionals, understanding the precise nature of an antimicrobial agent's activity—whether it kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic)—is fundamental to its effective application. This guide provides a comparative analysis of Ditophal, a historical antileprotic agent, and its activity profile relative to standard-of-care drugs for leprosy, focusing on the statistical validation of their bactericidal versus bacteriostatic properties.
This compound, chemically known as diethyl dithiolisophthalate, was historically used in the treatment of leprosy and is described as having a "leprostatic" effect, suggesting a primarily bacteriostatic mechanism of action against Mycobacterium leprae.[1][2] However, a comprehensive statistical validation of this activity through modern quantitative metrics is not available in published literature, largely due to the drug no longer being marketed. This guide will, therefore, compare the known characteristics of this compound with those of established antileprotic drugs—dapsone, clofazimine, and rifampicin—drawing on available experimental data to contextualize its likely activity.
Comparative Analysis of Antimicrobial Activity
The distinction between bactericidal and bacteriostatic agents is formally determined by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity. Due to the difficulty in culturing the slow-growing Mycobacterium leprae in vitro, complete MBC data is scarce for many antileprotic drugs. The following table summarizes the available data for this compound and its comparators.
| Antimicrobial Agent | Classification | Mechanism of Action | Minimum Inhibitory Concentration (MIC) against M. leprae | Minimum Bactericidal Concentration (MBC) against M. leprae | MBC/MIC Ratio |
| This compound | Leprostatic (Bacteriostatic) | Not clearly elucidated | Not available | Not available | Not available |
| Dapsone | Bacteriostatic | Inhibition of folic acid synthesis via dihydropteroate synthase antagonism[3] | 1.5 - 4.0 ng/mL (in rats)[4], 28 ng/mL (in vitro)[5] | Not available | Not available |
| Clofazimine | Bactericidal | Binds to mycobacterial DNA (guanine bases) | Inhibited by 0.0001 g per 100 g of diet in mice | 98-99.6% bactericidal at 0.003-0.01% in diet in mice | Not available |
| Rifampicin | Bactericidal | Inhibition of DNA-dependent RNA polymerase | 0.11 - 0.3 µg/mL (in vitro)[5] | Not available | Not available |
Note: The classification of dapsone as bacteriostatic and clofazimine and rifampicin as bactericidal is based on extensive clinical experience and in vivo studies, even in the absence of complete in vitro MBC/MIC ratio data.
Experimental Protocols
The determination of bactericidal versus bacteriostatic activity hinges on two key experimental assays: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) tests.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:
-
Preparation of Reagents:
-
Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium species) in a suitable broth medium (e.g., Middlebrook 7H9).
-
Prepare a serial two-fold dilution of the antimicrobial agent in the broth.
-
-
Inoculation and Incubation:
-
In a 96-well microtiter plate, add a standardized volume of the bacterial inoculum to each well containing the serially diluted antimicrobial agent.
-
Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for a specified period, which can be several weeks for slow-growing mycobacteria).
-
-
Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Subculturing from MIC Assay:
-
Following the determination of the MIC, take a small aliquot from each well of the MIC plate that showed no visible growth.
-
Spread the aliquot onto an appropriate agar medium (e.g., Middlebrook 7H10 or 7H11 agar).
-
-
Incubation:
-
Incubate the agar plates under conditions suitable for the growth of the test organism.
-
-
Interpretation:
-
After incubation, count the number of colony-forming units (CFUs) on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.
-
Visualization of Experimental Workflow and Concepts
To clarify the relationship between these experimental procedures and the classification of antimicrobial agents, the following diagrams are provided.
Caption: Workflow for determining MIC and MBC.
Caption: Logic for classifying antimicrobial activity.
Conclusion
While this compound's historical classification as "leprostatic" aligns with a bacteriostatic mode of action, the absence of definitive MIC and MBC data precludes a direct statistical validation and comparison with modern antileprotic agents. The established bactericidal nature of rifampicin and clofazimine, and the bacteriostatic activity of dapsone, are supported by extensive clinical use and in vivo studies, forming the cornerstone of current multidrug therapy for leprosy. For drug development professionals, this highlights the critical need for comprehensive in vitro characterization of new antimicrobial candidates to accurately define their activity profile and guide their rational use in clinical settings.
References
Re-evaluating Ditophal's Place in the Arsenal Against Multidrug-Resistant Leprosy: A Comparative Analysis
A critical examination of the historical anti-leprosy agent Ditophal in the context of current multidrug-resistant (MDR) leprosy therapies reveals a landscape dominated by well-characterized modern drugs, leaving the potential of this older compound largely undefined by contemporary standards. While historical accounts suggest a significant clinical impact, a lack of precise quantitative data and a detailed understanding of its mechanism of action prevent a direct, evidence-based comparison with the current standard of care for MDR-leprosy.
This compound, also known as Etisul or diethyl dithiolisophthalate, was historically used in the treatment of leprosy. It is now understood to be a prodrug, which is converted in the body to its active form, ethyl mercaptan. This active compound is believed to be responsible for its anti-mycobacterial effects. However, the precise molecular target and mechanism of action of ethyl mercaptan against Mycobacterium leprae are not detailed in the available scientific literature. Historical clinical reports describe this compound as having a "spectacular" effect on reducing the bacteriological index in leprosy patients, particularly in early-stage disease. Some studies noted that its efficacy appeared to diminish after a few months of monotherapy. Despite these encouraging historical observations, the lack of standardized, quantitative data from these early trials makes it impossible to objectively assess its potency relative to modern therapeutics.
The Modern Landscape of MDR-Leprosy Treatment
The current standard of care for leprosy is a multidrug therapy (MDT) regimen, a strategy designed to prevent the emergence of drug resistance. However, the rise of multidrug-resistant (MDR) strains of M. leprae has necessitated the use of second-line drugs and extended treatment durations. The primary drugs in the standard MDT and the key alternatives for MDR-leprosy are well-characterized in terms of their mechanisms of action and resistance.
Standard Multidrug Therapy Agents:
-
Dapsone: A synthetic sulfone, dapsone is a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in M. leprae. Resistance to dapsone primarily arises from mutations in the folP1 gene, which encodes for DHPS.
-
Rifampicin: A potent bactericidal agent, rifampicin inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription. Resistance is conferred by mutations in the rpoB gene, which codes for the β-subunit of this enzyme.
-
Clofazimine: This fat-soluble riminophenazine dye is thought to exert its antimycobacterial effect by binding to the guanine bases of DNA, leading to the disruption of DNA replication and transcription. Its exact mechanism is not fully elucidated but may also involve the production of reactive oxygen species.
Second-Line Agents for MDR-Leprosy:
-
Fluoroquinolones (e.g., Ofloxacin, Moxifloxacin): These synthetic antibiotics target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, and repair. Resistance typically emerges from mutations in the gyrA gene.
-
Minocycline: A tetracycline antibiotic, minocycline inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.
-
Clarithromycin: A macrolide antibiotic that also inhibits protein synthesis by binding to the 50S ribosomal subunit.
Comparative Data on Anti-Leprosy Drugs
The following tables summarize the available information on the mechanisms of action and resistance for the primary and second-line anti-leprosy drugs. A notable gap exists for this compound, for which specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not available in the reviewed literature.
Table 1: Mechanism of Action and Resistance of Anti-Leprosy Drugs
| Drug | Class | Mechanism of Action | Gene Associated with Resistance |
| This compound | Dithiol | Prodrug of ethyl mercaptan; specific mechanism of active compound unknown. | Not Applicable |
| Dapsone | Sulfone | Inhibits dihydropteroate synthase (folic acid synthesis). | folP1 |
| Rifampicin | Rifamycin | Inhibits DNA-dependent RNA polymerase. | rpoB |
| Clofazimine | Riminophenazine | Binds to DNA, interfering with replication and transcription. | Less understood, may involve efflux pumps. |
| Ofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV. | gyrA |
| Minocycline | Tetracycline | Inhibits protein synthesis (30S ribosomal subunit). | Ribosomal protection, efflux pumps. |
| Clarithromycin | Macrolide | Inhibits protein synthesis (50S ribosomal subunit). | Mutations in 23S rRNA. |
Table 2: In Vivo Efficacy of Selected Anti-Leprosy Drugs (Mouse Footpad Model)
| Drug | Dosage in Diet (%) | Outcome |
| This compound | Data not available | Qualitative reports of bacteriological index reduction. |
| Dapsone | 0.0001 | Bacteriostatic |
| Rifampicin | 0.01 | Bactericidal |
| Clofazimine | 0.01 | Weakly bactericidal |
| Ofloxacin | 0.15 | Bactericidal |
| Minocycline | 0.02 - 0.04 | Bactericidal |
| Clarithromycin | 0.1 | Bactericidal |
Note: The data in Table 2 is compiled from various experimental studies and serves as a general comparison of drug activity in the widely used mouse footpad model. Direct comparative studies under identical conditions are limited.
Experimental Protocols
The evaluation of anti-leprosy drugs has historically relied on the mouse footpad model due to the inability to culture M. leprae in vitro.
Mouse Footpad Assay
-
Inoculation: A standardized number of viable M. leprae bacilli, typically obtained from infected armadillo tissue or human biopsies, are injected into the hind footpads of mice.
-
Treatment: The drug being tested is administered to the mice, usually mixed into their feed at specific concentrations, over a defined period.
-
Harvesting: At various time points, the footpads are harvested, and the number of acid-fast bacilli is counted.
-
Assessment of Viability: The viability of the harvested bacilli is often assessed by sub-inoculation into new mice and observing for multiplication. A reduction in the number of viable bacilli compared to untreated controls indicates drug efficacy.
In Vitro Macrophage-Based Assays
More recent in vitro methods have been developed to screen for anti-leprosy activity, often using macrophage cell cultures.
-
Infection: Macrophages are infected with M. leprae in vitro.
-
Drug Exposure: The infected cell cultures are exposed to different concentrations of the test drug.
-
Viability Assessment: The viability of the intracellular M. leprae is determined using various methods, such as radiorespirometry (measuring metabolic activity) or molecular assays that detect bacterial RNA.
Visualizing Mechanisms of Action and Resistance
The following diagrams illustrate the known molecular pathways affected by standard and second-line anti-leprosy drugs.
Caption: Dapsone's mechanism of action and resistance pathway.
Caption: Rifampicin's mechanism of action and resistance pathway.
Safety Operating Guide
Navigating the Safe Disposal of Ditophal: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of Ditophal, a former antileprotic drug. In the absence of a specific Safety Data Sheet (SDS), this procedure is based on the chemical properties of analogous compounds and general best practices for the disposal of organosulfur compounds.
This compound, or diethyl dithiolisophthalate, is an organosulfur compound. The presence of thioester linkages suggests that it should be handled with caution, as it has the potential to hydrolyze and release volatile and malodorous thiols. Therefore, a conservative approach to its disposal is necessary to mitigate any potential hazards.
Key Chemical Properties and Hazard Assessment
| Property | Value/Information | Source/Analogy |
| Chemical Name | S,S-Diethyl 1,3-benzenedicarbothioate | ChemicalBook[1] |
| Molecular Formula | C12H14O2S2 | ChemicalBook[1] |
| Appearance | Likely a liquid or low-melting solid | Inferred from similar compounds |
| Solubility | Expected to be poorly soluble in water | Analogy with diethyl phthalate[2] |
| Primary Hazards | Potential for release of thiols upon hydrolysis, environmental hazard (aquatic toxicity) | General knowledge of thioesters, Analogy with diethyl phthalate[3] |
| Disposal Consideration | Incineration in a specialized chemical incinerator is recommended for organosulfur compounds. | Sciencemadness Wiki[4] |
Experimental Protocols: Not Applicable
As this compound is no longer a marketed drug, this document focuses on its proper disposal rather than experimental use. The procedures outlined below are for the safe management of residual or waste this compound in a laboratory setting.
Proper Disposal Procedures for this compound
The following step-by-step guide should be followed for the safe disposal of this compound. This procedure is designed to minimize exposure and ensure compliance with general hazardous waste regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Conduct all handling and disposal operations within a certified chemical fume hood to prevent inhalation of any potential vapors.
2. Waste Segregation and Labeling:
-
This compound waste should be segregated from other waste streams.
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated, properly labeled hazardous waste container.
-
The label should clearly state "Hazardous Waste," "this compound," and list the primary hazards (e.g., "Organosulfur Compound," "Potential for Thiol Release").
3. In-Lab Neutralization (Not Recommended):
-
Due to the lack of specific data on its reactivity, in-lab neutralization of this compound is not recommended. Attempting to hydrolyze or oxidize the compound without a validated protocol could lead to the uncontrolled release of hazardous byproducts.
4. Packaging for Disposal:
-
Ensure the waste container is securely sealed to prevent leaks or spills.
-
If the original container of this compound is being disposed of, ensure the cap is tightly secured.
-
Place the sealed container in a secondary containment bin as an extra precaution during storage and transport.
5. Storage Prior to Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from heat sources and incompatible materials.
6. Final Disposal:
-
Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Inform the disposal contractor that the waste contains an organosulfur compound to ensure it is handled and treated appropriately, likely through high-temperature incineration.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This procedural guide is intended to provide a framework for the safe handling and disposal of this compound in a laboratory setting. Always consult with your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations. By adhering to these procedures, you contribute to a safer research environment and the responsible management of chemical waste.
References
Personal protective equipment for handling Ditophal
Essential Safety and Handling Guide for Ditophal
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves, 14 mils or thicker. | To prevent skin contact with the chemical. |
| Eye and Face Protection | Safety goggles or a face shield | ANSI Z87.1 certified. Goggles should be worn at a minimum. A face shield provides additional protection from splashes.[1] | To protect the eyes and face from splashes and aerosols. |
| Body Protection | Laboratory coat or chemical-resistant apron | Long-sleeved, knee-length lab coat. A chemical-resistant apron provides an additional layer of protection.[2][3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of inhaling dust or aerosols, especially when handling the solid form or creating solutions. | To prevent inhalation of hazardous particles or vapors. |
| Foot Protection | Closed-toe shoes | Made of a non-porous material. | To protect feet from spills and falling objects.[3] |
Operational Plan for Handling this compound
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Clear the work area of any unnecessary items to minimize contamination risk.
2. Donning PPE:
-
Follow the proper sequence for putting on PPE: lab coat, respirator (if needed), eye and face protection, and finally gloves.
3. Handling and Experimental Procedures:
-
When weighing the solid compound, do so in a fume hood to avoid inhaling dust particles.
-
When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Keep containers of this compound closed when not in use.
4. Doffing PPE:
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
1. Skin Contact:
-
Immediately remove contaminated clothing.
-
Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Seek medical attention if irritation persists.
2. Eye Contact:
-
Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the affected individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
4. Spill Response:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[4] Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, lab coats, and absorbent materials, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The "empty" container can then be disposed of according to institutional guidelines.[5]
Safe Handling Workflow for this compound
The following diagram illustrates the logical progression of steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
